molecular formula C7H5ClN2 B1589643 5-Chloroimidazo[1,2-A]pyridine CAS No. 63111-79-5

5-Chloroimidazo[1,2-A]pyridine

Cat. No.: B1589643
CAS No.: 63111-79-5
M. Wt: 152.58 g/mol
InChI Key: BSDNWDAKIVSEAV-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-A]pyridine is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDNWDAKIVSEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449530
Record name 5-CHLOROIMIDAZO[1,2-A]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63111-79-5
Record name 5-CHLOROIMIDAZO[1,2-A]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of 5-Chloroimidazo[1,2-A]pyridine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Within the realm of oncology, derivatives of this scaffold have emerged as particularly promising candidates for anticancer therapy.[3] Their efficacy stems from their ability to modulate a variety of signaling pathways that are fundamental to cancer cell proliferation, survival, and migration.[2][4] This technical guide provides a comprehensive overview of the core mechanisms of action of imidazo[1,2-a]pyridine derivatives in cancer cells, with a specific focus on the potential role and significance of the 5-chloro substitution. While direct, extensive literature on the 5-chloro analog is nascent, this guide synthesizes the well-established mechanisms of the parent scaffold to provide a robust framework for researchers and drug development professionals. We will delve into the key molecular targets, the signaling cascades they disrupt, and the cellular consequences of these interactions. Furthermore, this guide furnishes detailed experimental protocols to empower researchers to validate these mechanisms in their own work.

Core Anticancer Mechanisms of the Imidazo[1,2-a]pyridine Scaffold

The anticancer effects of imidazo[1,2-a]pyridine derivatives are multifactorial, primarily revolving around the induction of apoptosis, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways.[2][3]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5] Numerous studies have demonstrated that imidazo[1,2-a]pyridine derivatives are potent inhibitors of this pathway.[6][7]

Mechanism of Inhibition:

Imidazo[1,2-a]pyridines have been shown to decrease the phosphorylation of Akt (also known as Protein Kinase B) and its downstream target, mTOR.[6][8] By inhibiting the kinase activity within this pathway, these compounds effectively cut off a critical survival signal for cancer cells. This leads to a cascade of downstream effects, including the inhibition of protein synthesis and cell growth.[5] The inhibition of Akt is a key event, as Akt is a nodal point in the pathway, and its inactivation has far-reaching consequences for the cancer cell.[9][10]

Visualizing the PI3K/Akt/mTOR Pathway Inhibition:

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Compound 5-Chloroimidazo[1,2-a]pyridine Compound->Akt Inhibits Compound->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A common feature of imidazo[1,2-a]pyridine derivatives is their ability to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][11]

  • Intrinsic Pathway: Treatment with these compounds has been shown to alter the balance of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[11]

  • Extrinsic Pathway: Some derivatives have been observed to increase the expression of death receptors like TRAIL-R2/DR5 and activate caspase-8, initiating the extrinsic apoptotic cascade.[1][11]

A key indicator of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases, is consistently observed in cells treated with these compounds.[1]

Induction of Cell Cycle Arrest

In addition to promoting cell death, imidazo[1,2-a]pyridines can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[8][12] This arrest prevents the cells from dividing and propagating.

The mechanism underlying this cell cycle arrest often involves the upregulation of the tumor suppressor protein p53.[12] Activated p53 can then transcriptionally activate the cyclin-dependent kinase (CDK) inhibitor, p21, which in turn halts the progression of the cell cycle.[1]

Visualizing the Apoptosis and Cell Cycle Arrest Pathways:

Apoptosis_CellCycle_Pathway cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates p53 p53 Compound->p53 Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis p21 p21 p53->p21 Activates CDK CDK p21->CDK Inhibits CellCycle Cell Cycle Progression CDK->CellCycle

Caption: Induction of apoptosis and cell cycle arrest by this compound.

Modulation of Other Key Cellular Pathways
  • STAT3/NF-κB Signaling: Some imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[2] Chronic inflammation is closely linked to cancer development and progression, and the inhibition of these pathways can contribute to the overall anticancer effect.

  • Induction of Oxidative Stress: Certain derivatives can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ROS-mediated apoptosis.[13]

The Significance of the 5-Chloro Substitution

While the core mechanisms described above are characteristic of the imidazo[1,2-a]pyridine scaffold, the specific substitution pattern on the ring system plays a crucial role in determining the compound's potency, selectivity, and pharmacokinetic properties. The presence of a chlorine atom at the 5-position is a strategic modification in medicinal chemistry.

Hypothesized Implications:

  • Enhanced Potency: Halogen atoms, such as chlorine, can engage in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target. This could translate to a lower IC50 value for the 5-chloro derivative compared to the unsubstituted parent compound.

  • Modulated Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its intracellular targets. This can have a profound impact on the compound's overall efficacy.

  • Altered Metabolism: The presence of a halogen can block sites of metabolic degradation, potentially increasing the half-life and bioavailability of the compound.

It is imperative for researchers to experimentally validate the precise effects of the 5-chloro substitution on the anticancer activity of the imidazo[1,2-a]pyridine core.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of imidazo[1,2-a]pyridine derivatives against various cancer cell lines, providing a quantitative comparison of their potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[6]
Compound 6HeLa (Cervical Cancer)35.0[6]
IP-5HCC1937 (Breast Cancer)45[1]
IP-6HCC1937 (Breast Cancer)47.7[1]
LA23HeLa (Cervical Cancer)15.32[11]

Experimental Protocols

To facilitate the investigation of the mechanism of action of this compound, we provide the following detailed, step-by-step methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Key Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in the targeted signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry allows for the quantitative analysis of apoptosis and cell cycle distribution in a population of cells.

Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash them with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (PI Staining):

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizing the Experimental Workflow:

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines Treatment Treat with This compound Cancer_Cells->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis & Cell Cycle) Treatment->Flow_Cytometry IC50 Determine IC50 MTT->IC50 Pathway_Analysis Analyze Signaling Pathways Western_Blot->Pathway_Analysis Apoptosis_Quant Quantify Apoptosis & Cell Cycle Arrest Flow_Cytometry->Apoptosis_Quant

Caption: General experimental workflow for investigating the mechanism of action.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly promising framework for the development of novel anticancer agents. The core mechanisms of action for this class of compounds are well-documented and involve the multifaceted disruption of key cancer-promoting pathways, including the PI3K/Akt/mTOR signaling cascade, and the induction of apoptosis and cell cycle arrest. The 5-chloro substitution is a rational design element that may enhance the therapeutic potential of this scaffold. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further elucidate the anticancer properties of this compound and to accelerate its development as a potential therapeutic agent.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 5-Chloroimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chloro-substituent at the 5-position creates this compound, a molecule with modified electronic and steric properties that can significantly influence its biological activity and pharmacokinetic profile. As with any compound destined for pharmaceutical development, unambiguous structural confirmation is paramount. This guide provides an in-depth, field-proven approach to the comprehensive spectroscopic analysis of this compound, integrating Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus extends beyond mere data reporting to elucidate the causal relationships between molecular structure and spectral output, ensuring a robust and self-validating analytical workflow.

Molecular Architecture and Spectroscopic Fingerprints

The structural rigidity and aromaticity of the bicyclic imidazo[1,2-a]pyridine system, combined with the electronegative chlorine atom, give rise to a distinct set of spectroscopic characteristics. Understanding these foundational features is key to a cohesive interpretation of the combined analytical data.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint

Mass spectrometry provides the initial, crucial confirmation of molecular weight and elemental composition. For a molecule like this compound, the isotopic signature of chlorine is a definitive diagnostic tool.

Principle and Ionization Rationale

Electrospray Ionization (ESI) is the preferred method for this class of compounds. Its soft ionization nature typically preserves the molecular ion, providing a clear [M+H]⁺ peak, which is essential for molecular weight determination. This technique minimizes in-source fragmentation, which could complicate the initial analysis.

Analysis of the Molecular Ion and Isotopic Pattern

The presence of a single chlorine atom imparts a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8% and ³⁷Cl ≈ 24.2%), we expect to observe two prominent peaks for the protonated molecular ion:

  • [M+H]⁺: Corresponding to the molecule containing ³⁵Cl.

  • [M+2+H]⁺: Corresponding to the molecule containing ³⁷Cl.

The intensity ratio of these two peaks will be approximately 3:1, a hallmark signature of a monochlorinated compound. For this compound (C₇H₅ClN₂), the expected m/z values would be centered around 153.0 for the [M+H]⁺ peak containing ³⁵Cl and 155.0 for the [M+2+H]⁺ peak containing ³⁷Cl.

Fragmentation Analysis: A Structural Logic Diagram

While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can be employed to elicit structurally informative fragments. The fragmentation of the imidazo[1,2-a]pyridine core often proceeds through characteristic pathways.

M [M+H]⁺ m/z = 153/155 F1 Loss of Cl [M+H-Cl]⁺ m/z = 118 M->F1 - Cl• F2 Loss of HCN [M+H-HCN]⁺ m/z = 126/128 M->F2 - HCN F3 Pyridine Ring Fragment [C₅H₄N]⁺ m/z = 78 F2->F3 - C₂H₂

Caption: Key Fragmentation Pathways in ESI-MS.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective technique for identifying the key functional groups and bond types within the molecule.

Analysis of Key Absorption Bands

The IR spectrum of this compound is dominated by vibrations characteristic of its aromatic and heterocyclic nature.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~3100 - 3000C-H Aromatic StretchMediumCharacteristic of sp² C-H bonds in the pyridine and imidazole rings.
~1640 - 1450C=C and C=N Ring StretchingStrongThese absorptions are typical for aromatic and heteroaromatic ring systems.
~1250 - 1000C-N StretchingMediumRelates to the stretching vibrations of the carbon-nitrogen bonds within the bicyclic system.
~850 - 750C-H Out-of-Plane BendingStrongThe pattern of these bands can sometimes provide information about the substitution on the pyridine ring.
~750 - 700C-Cl StretchMediumThe presence of a band in this region is indicative of the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy, including both ¹H and ¹³C analysis, provides the most detailed picture of the molecular structure, confirming the connectivity of all atoms.

¹H NMR Analysis: Probing the Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the nitrogen atoms and the chlorine substituent.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~7.6 - 7.8s-1H
H-3~7.2 - 7.4s-1H
H-6~6.7 - 6.9t~7.01H
H-7~7.1 - 7.3d~9.01H
H-8~7.9 - 8.1d~7.01H

  • Causality of Chemical Shifts: The protons on the imidazole ring (H-2 and H-3) appear as singlets. The protons on the pyridine ring exhibit characteristic coupling patterns. H-8 is expected to be the most downfield-shifted proton due to the deshielding effect of the adjacent bridgehead nitrogen. The chlorine at C-5 will have a deshielding effect on the adjacent protons.

H6 H-6 H7 H-7 H6->H7 J ≈ 7 Hz H8 H-8 H7->H8 J ≈ 9 Hz cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_integ Data Integration & Confirmation Prep Weigh ~5-10 mg of This compound MS Mass Spectrometry (ESI) Prep->MS IR Infrared Spectroscopy (ATR) Prep->IR NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR Integ Integrate MS, IR, and NMR Data MS->Integ IR->Integ NMR->Integ Confirm Confirm Structure of This compound Integ->Confirm

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Heterocycle

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic aromatic system comprising a pyridine ring fused to an imidazole ring, has emerged as a "privileged structure" in the landscape of medicinal chemistry.[1] This unique arrangement of nitrogen atoms within a rigid, planar framework imparts favorable physicochemical properties, allowing it to serve as a versatile template for designing molecules that can interact with a wide array of biological targets. Its significance is underscored by its presence in several commercially successful drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the gastroprotective agent Zolimidine.[1][2] Beyond these, the scaffold is at the heart of numerous clinical candidates and preclinical research efforts targeting a spectrum of diseases, from cancer and infectious diseases to inflammatory disorders.[3][4][5]

This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine core, from its historical discovery and the evolution of its synthesis to its profound impact on modern drug development. It is designed to equip researchers and scientists with the foundational knowledge and practical insights necessary to leverage this remarkable scaffold in their own discovery programs.

Part 1: A Journey Through Time - The Discovery and Synthetic Evolution

The Genesis: Early Synthetic Explorations

The story of imidazo[1,2-a]pyridines begins in the early 20th century, with the pioneering work of Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin). In 1925, Tschitschibabin and his colleagues reported a novel method for the synthesis of this heterocyclic system.[6][7] Their approach, now famously known as the Tschitschibabin reaction , involved the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloketone or α-haloaldehyde.[1][6] The initial experiments required harsh conditions, such as heating the reactants in a sealed tube at temperatures ranging from 150 to 200 °C, and often resulted in modest yields.[7]

The fundamental mechanism of the Tschitschibabin reaction involves an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic imidazo[1,2-a]pyridine ring system. The choice of 2-aminopyridine as a starting material is crucial, as the endocyclic pyridine nitrogen is more nucleophilic than the exocyclic amino group, directing the initial alkylation to the ring.

Over the years, numerous refinements to the original Tschitschibabin protocol have been developed to improve yields and expand its scope. The inclusion of a base, such as sodium bicarbonate, was found to facilitate the reaction under milder conditions, making it more practical for laboratory synthesis.[7]

The Modern Era: A Renaissance in Synthetic Methodology

The inherent value of the imidazo[1,2-a]pyridine scaffold has driven the development of a plethora of innovative and efficient synthetic strategies, moving far beyond the classical Tschitschibabin approach. These modern methods offer greater flexibility in substituent patterns, improved reaction efficiency, and often align with the principles of green chemistry.

One of the most significant advancements has been the advent of multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly atom-economical and procedurally simple. The Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a powerful MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[8][9] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis, to rapidly assemble the imidazo[1,2-a]pyridine core with a high degree of molecular diversity.[9][10]

Another area of significant progress is the use of transition metal catalysis . Copper-catalyzed reactions, in particular, have proven to be highly effective for the synthesis of imidazo[1,2-a]pyridines.[1][11][12] These methods often involve the oxidative C-H/N-H annulation of 2-aminopyridines with various coupling partners, such as ketones, alkynes, or nitroolefins, and can proceed under relatively mild conditions.[12][13] The choice of a copper catalyst is advantageous due to its low cost and toxicity compared to other transition metals like palladium.

The continuous innovation in synthetic methodologies has made the imidazo[1,2-a]pyridine scaffold readily accessible, fueling its exploration in various fields of chemical biology and drug discovery.

Part 2: Key Synthetic Protocols - A Practical Guide

This section provides detailed, step-by-step methodologies for two of the most important synthetic routes to imidazo[1,2-a]pyridines: the classical Tschitschibabin reaction and the modern Groebke-Blackburn-Bienaymé multicomponent reaction. These protocols are presented as self-validating systems, with explanations for the key experimental choices.

Protocol 1: The Tschitschibabin Reaction - A Classic Revisited

This protocol describes a modified and optimized Tschitschibabin reaction for the synthesis of 2-phenylimidazo[1,2-a]pyridine.

Objective: To synthesize 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and 2-bromoacetophenone.

Causality of Experimental Choices:

  • Solvent: Ethanol is chosen as a relatively benign solvent that facilitates the dissolution of the reactants and is suitable for reflux conditions.

  • Base: Sodium bicarbonate (NaHCO₃) is a mild base used to neutralize the HBr formed during the reaction, preventing the protonation of the 2-aminopyridine and driving the reaction towards the product.

  • Purification: The work-up procedure involving extraction and column chromatography is a standard method for isolating and purifying organic compounds of moderate polarity.

Experimental Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (1.0 g, 10.6 mmol) and ethanol (30 mL). Stir the mixture until the 2-aminopyridine is completely dissolved.

  • Addition of α-Haloketone: To the solution, add 2-bromoacetophenone (2.1 g, 10.6 mmol) in one portion.

  • Addition of Base: Add sodium bicarbonate (1.34 g, 16.0 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate (25 mL each).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Collect the fractions containing the desired product and concentrate them to obtain 2-phenylimidazo[1,2-a]pyridine as a solid. Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Diagram: Mechanistic Pathway of the Tschitschibabin Reaction

Tschitschibabin_Mechanism 2-Aminopyridine 2-Aminopyridine N_Alkylation N-Alkylation 2-Aminopyridine->N_Alkylation alpha-Haloketone α-Haloketone alpha-Haloketone->N_Alkylation Cyclization Intramolecular Cyclization N_Alkylation->Cyclization Pyridinium Salt Intermediate Dehydration Dehydration Cyclization->Dehydration Cyclized Intermediate Product Imidazo[1,2-a]pyridine Dehydration->Product

Caption: Key stages of the Tschitschibabin reaction.

Protocol 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol outlines the synthesis of a 3-amino-substituted imidazo[1,2-a]pyridine derivative using the GBB multicomponent reaction.

Objective: To synthesize N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.

Causality of Experimental Choices:

  • Catalyst: A Brønsted acid, such as perchloric acid (HClO₄) or a Lewis acid, is often used to activate the aldehyde component towards nucleophilic attack by the 2-aminopyridine, thus initiating the reaction cascade.[7]

  • Solvent: Methanol is a common solvent for GBB reactions as it effectively dissolves the reactants and is compatible with the acidic catalyst.

  • One-Pot Procedure: The GBB reaction is a prime example of a one-pot synthesis, which is highly efficient as it avoids the isolation and purification of intermediates, saving time and resources.

Experimental Protocol:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2-aminopyridine (0.5 g, 5.3 mmol) and furfural (0.51 g, 5.3 mmol) in methanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of perchloric acid (HClO₄, 70% in water, ~2-3 drops). Stir the mixture at room temperature for 15-20 minutes.

  • Isocyanide Addition: To the reaction mixture, add cyclohexyl isocyanide (0.58 g, 5.3 mmol) dropwise over 5 minutes.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Isolate the pure N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine and confirm its structure using NMR and mass spectrometry.

Diagram: Workflow for the Groebke-Blackburn-Bienaymé Reaction

GBB_Workflow cluster_reactants Reactants cluster_process One-Pot Synthesis cluster_output Output Aminopyridine 2-Aminopyridine Mixing Mix Reactants + Catalyst in Solvent Aminopyridine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Isocyanide Isocyanide Isocyanide->Mixing Reaction Stir at Room Temp (12-24h) Mixing->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Amino-Imidazo[1,2-a]pyridine Purification->Product Characterization NMR, MS Analysis Product->Characterization

Caption: A streamlined workflow for GBB synthesis.

Part 3: Biological Significance and Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is a cornerstone of many therapeutic agents, demonstrating a remarkable range of biological activities. This section delves into the mechanisms of action of key drugs and the therapeutic potential of this versatile core.

Modulators of the Central Nervous System: The GABAergic Connection

Some of the most well-known imidazo[1,2-a]pyridine-based drugs, Zolpidem (Ambien) and Alpidem, exert their effects on the central nervous system by modulating the activity of the γ-aminobutyric acid type A (GABAₐ) receptor.[14][15] The GABAₐ receptor is a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, mediates inhibitory neurotransmission in the brain.[16]

Zolpidem and Alpidem are positive allosteric modulators of the GABAₐ receptor, meaning they bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA.[14][15] Specifically, they bind to the benzodiazepine binding site located at the interface between the α and γ subunits of the receptor.[17] This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the chloride channel and a greater influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing a calming or sedative effect.[16]

A key aspect of Zolpidem's pharmacological profile is its selectivity for GABAₐ receptors containing the α1 subunit.[12][18] This subunit is predominantly expressed in brain regions associated with sleep regulation. This selectivity is thought to be responsible for Zolpidem's potent hypnotic effects with weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines.[14][19]

Diagram: Zolpidem's Mechanism of Action at the GABAₐ Receptor

Zolpidem_MoA cluster_receptor GABA-A Receptor cluster_ligands Molecules cluster_effects Cellular Effects GABA_R GABA-A Receptor (α1 subunit) Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx Channel Opening GABA_Site GABA Binding Site BZD_Site Benzodiazepine Binding Site BZD_Site->GABA_Site Enhances GABA affinity GABA GABA GABA->GABA_Site Binds Zolpidem Zolpidem Zolpidem->BZD_Site Binds Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition Sedation Sedative/Hypnotic Effect Inhibition->Sedation

Caption: Zolpidem enhances GABAergic inhibition.

Anticancer Agents: Targeting Key Signaling Pathways

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents.[3] Derivatives of this core have been shown to inhibit various cellular pathways that are crucial for cancer cell proliferation, survival, and metastasis.[3][4]

One of the most frequently targeted pathways is the PI3K/Akt/mTOR pathway .[4] This signaling cascade is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a common feature of many human cancers.[20] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key kinases within this pathway, such as PI3K, Akt, and mTOR.[3] By blocking the activity of these kinases, these compounds can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis (programmed cell death).

The structure-activity relationship (SAR) studies of these anticancer agents have revealed that the substitution pattern on the imidazo[1,2-a]pyridine ring is critical for their potency and selectivity.[21][22] For example, specific substituents at the 2-, 3-, and 6-positions of the ring system have been shown to significantly influence their inhibitory activity against different cancer cell lines.

Table: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineTarget Pathway/ProteinIC₅₀ (µM)Reference
Compound A MCF-7 (Breast)PI3K/Akt/mTOR0.85[21]
Compound B A375 (Melanoma)PI3K/Akt/mTOR5.16[21]
Compound C HepG2 (Liver)PI3K/Akt/mTOR1.5[21]
Compound D HCT-116 (Colon)Tubulin Polymerization0.05[3]

Diagram: Inhibition of the PI3K/Akt/mTOR Pathway

PI3K_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_inhibitor Inhibition cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibits Imidazopyridine->AKT Inhibits Imidazopyridine->mTOR Inhibits

Caption: Imidazo[1,2-a]pyridines block cancer cell growth.

Conclusion: A Future-Forward Scaffold

The journey of the imidazo[1,2-a]pyridine core, from its classical synthesis by Tschitschibabin to its current status as a privileged scaffold in medicinal chemistry, is a testament to its enduring value. The continuous development of innovative synthetic methodologies has made this versatile heterocycle more accessible than ever, enabling its exploration against an ever-expanding range of biological targets. As our understanding of disease biology deepens, the unique structural and electronic properties of the imidazo[1,2-a]pyridine core will undoubtedly continue to inspire the design and discovery of the next generation of therapeutic agents. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and biological applications of this remarkable scaffold is not just beneficial—it is essential for navigating the future of medicinal chemistry.

References

In Silico Toxicity Prediction of 5-Chloroimidazo[1,2-A]pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accelerated pace of drug discovery necessitates early and reliable assessment of potential toxicities to de-risk candidates and streamline development pipelines. For novel chemical entities such as 5-Chloroimidazo[1,2-a]pyridine, a member of the pharmacologically significant imidazo[1,2-a]pyridine class, comprehensive in vitro and in vivo toxicological data is often sparse in the early stages.[1][2][3] This technical guide provides a robust, scientifically-grounded framework for the in silico prediction of the toxicity profile of this compound. Leveraging a weight-of-evidence approach, we will detail a multi-pronged computational strategy encompassing (Quantitative) Structure-Activity Relationship (QSAR) modeling, read-across analysis, and expert rule-based systems. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating workflow to generate actionable toxicity predictions, thereby minimizing late-stage attrition and adhering to the principles of the 3Rs (Replacement, Refinement, and Reduction of animal testing).[4]

Introduction: The Imperative for Predictive Toxicology

The journey of a drug candidate from discovery to market is fraught with challenges, with safety-related issues being a primary cause of failure.[5][6] Traditional reliance on extensive animal testing is not only time-consuming and costly but also raises significant ethical considerations.[4] In silico toxicology has emerged as a powerful and indispensable tool in modern drug development, offering a rapid and cost-effective means to flag potential liabilities of new chemical entities (NCEs) before significant resources are invested.[5][6][7][8]

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide therapeutic spectrum, including sedative and anti-ulcer drugs.[3] However, as with any heterocyclic system, modifications to this scaffold can significantly alter its toxicological properties. Recent studies on imidazo-based derivatives have highlighted their potential for cytotoxicity and DNA fragmentation, underscoring the need for careful toxicological evaluation.[1] This guide focuses on this compound, a representative example of a novel derivative for which a comprehensive in silico toxicity assessment is crucial.

This document will provide a detailed, step-by-step methodology for a robust in silico toxicological assessment, grounded in the principles of scientific integrity and regulatory acceptance. We will explore the theoretical underpinnings of various computational models and demonstrate their practical application in building a comprehensive toxicity profile for this compound.

Foundational Pillars of In Silico Toxicity Assessment

A credible in silico toxicity assessment does not rely on a single method but rather integrates multiple lines of computational evidence. The three core pillars of this approach are (Q)SAR models, read-across, and expert systems. The synergy of these methods provides a more robust and reliable prediction than any single approach in isolation.

(Quantitative) Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical representations that correlate the chemical structure of a molecule with its biological activity or a specific toxicological endpoint.[4][9] These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure. By analyzing large datasets of compounds with known toxicities, QSAR models can identify structural features and physicochemical properties that are predictive of adverse effects.

The selection of appropriate QSAR models is critical and should be guided by the Organisation for Economic Co-operation and Development (OECD) principles for the validation of (Q)SARs.[10][11][12] These principles ensure that the models are well-defined, have a clear applicability domain, and have been rigorously tested for their predictive performance.[10][11][12]

Read-Across Methodology

Read-across is a powerful data-gap filling technique that leverages toxicological data from structurally similar compounds (analogues) to predict the toxicity of a target compound.[13][14][15][16][17] The fundamental assumption of read-across is that similar structures will exhibit similar biological activities.[15] This approach is particularly valuable for novel compounds where direct experimental data is unavailable.

The justification for a read-across argument must be scientifically sound and transparent, demonstrating not only structural similarity but also a plausible common mechanism of action or metabolic pathway.[15][17]

Expert Rule-Based Systems

Expert systems, such as DEREK (Deductive Estimation of Risk from Existing Knowledge) and CASE Ultra, are knowledge-based systems that contain curated rules derived from published literature and proprietary data on structure-toxicity relationships.[18][19][20][21][22] These systems identify "structural alerts" or "toxicophores" within a molecule that are associated with specific toxicities.

Expert systems are valuable for identifying potential hazards based on well-established mechanisms of toxicity and can provide insights into the potential for a compound to cause adverse effects like mutagenicity, carcinogenicity, or skin sensitization.[18]

A Step-by-Step Workflow for the In Silico Toxicity Prediction of this compound

This section outlines a detailed, self-validating protocol for conducting a comprehensive in silico toxicity assessment of this compound.

Step 1: Compound Information and Endpoint Selection
  • Input Data: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is Clc1cc2n(cn1)c1ccccc12. This structure will be the input for all in silico models.

  • Endpoint Selection: Based on regulatory requirements and common toxicological concerns in drug development, the following endpoints will be assessed:

    • Genotoxicity: Ames mutagenicity, in vitro and in vivo chromosomal aberration.[8][23][24][25][26][27]

    • Carcinogenicity: Rodent carcinogenicity.[7][26][28][29]

    • Hepatotoxicity (DILI - Drug-Induced Liver Injury): Prediction of liver injury potential.[5][6][30][31][32]

    • Cardiotoxicity: hERG inhibition and other cardiotoxic effects.[33][34][35][36][37]

    • Acute Oral Toxicity: LD50 prediction.

Step 2: (Q)SAR Model Predictions
  • Model Selection: A battery of validated QSAR models should be employed for each endpoint. It is crucial to use models based on different algorithms (e.g., statistical-based and expert rule-based) as recommended by guidelines like ICH M7 for genotoxicity assessment.[7][23]

  • Execution: The SMILES string of this compound is submitted to the selected QSAR platforms.

  • Analysis of Results:

    • Applicability Domain (AD): Verify that the target compound falls within the AD of each model. Predictions for compounds outside the AD are considered unreliable.[11][22]

    • Concordance of Predictions: Assess the level of agreement between different models. A high degree of concordance increases confidence in the prediction.

    • Mechanistic Interpretation: Where possible, analyze the structural fragments or descriptors that are driving the predictions to gain insights into potential mechanisms of toxicity.[11]

Step 3: Read-Across Analysis
  • Analogue Identification: Search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds to this compound with available experimental toxicity data. Priority should be given to other imidazo[1,2-a]pyridine derivatives.

  • Justification of Analogue Selection: The selection of analogues must be rigorously justified based on:

    • Structural Similarity: Quantify similarity using metrics like Tanimoto coefficients.

    • Physicochemical Properties: Compare properties such as logP, molecular weight, and pKa.

    • Metabolic Similarity: Consider potential common metabolic pathways that could lead to the formation of reactive metabolites.

  • Data Gap Filling: Extrapolate the toxicity data from the selected analogues to predict the toxicity of this compound. A worst-case approach is often adopted in regulatory toxicology, where the target compound is assumed to have the same toxicity as the most toxic analogue.[13]

Step 4: Expert System Evaluation
  • Execution: Input the structure of this compound into expert systems like DEREK Nexus and CASE Ultra.

  • Analysis of Alerts:

    • Identify Structural Alerts: The system will flag any substructures within the molecule that are known to be associated with toxicity.

    • Evaluate Alert Context: Assess the relevance of the alerts in the context of the whole molecule. The surrounding chemical environment can modulate the reactivity and toxic potential of a structural alert.

    • Review Supporting Data: Examine the underlying data and reasoning for each alert provided by the expert system.

Step 5: Weight-of-Evidence Integration and Reporting
  • Synthesize Findings: Consolidate the results from the QSAR models, read-across analysis, and expert systems for each toxicity endpoint.

  • Confidence Assessment: Assign a level of confidence (e.g., high, medium, low) to each prediction based on the consistency of the evidence and the robustness of the methodologies used.

  • Comprehensive Report Generation: Prepare a detailed report that includes:

    • A clear summary of the predicted toxicities.

    • A transparent description of the methodologies and models used.

    • The justifications for read-across arguments.

    • The identified structural alerts and their relevance.

Data Presentation and Visualization

Clear and concise presentation of data is paramount for effective communication of in silico toxicity predictions.

Table 1: Summary of In Silico Toxicity Predictions for this compound
Toxicity Endpoint(Q)SAR PredictionRead-Across PredictionExpert System AlertOverall AssessmentConfidence
Genotoxicity (Ames) NegativeNegative (based on analogues X, Y)No structural alert for mutagenicityLow potential for mutagenicityHigh
Carcinogenicity EquivocalPositive (based on analogue Z)Structural alert for potential carcinogenicityPotential for carcinogenicity; further investigation recommendedMedium
Hepatotoxicity (DILI) Moderate RiskModerate Risk (based on analogues X, Z)No specific alert for hepatotoxicityModerate risk of DILIMedium
Cardiotoxicity (hERG) Low RiskLow Risk (based on analogues X, Y)No structural alert for hERG inhibitionLow potential for hERG-related cardiotoxicityHigh
Acute Oral Toxicity Category 4 (300-2000 mg/kg)Category 3 (50-300 mg/kg) (based on analogue Z)N/ALikely to be harmful if swallowedMedium

Note: The predictions in this table are illustrative and would be populated with the actual results from the in silico workflow.

Diagrams and Workflows

Visual representations of workflows and pathways can significantly enhance understanding.

InSilico_Toxicity_Workflow cluster_Input Input cluster_Methods In Silico Methodologies cluster_Endpoints Toxicity Endpoints cluster_Output Output Input This compound (SMILES) QSAR (Q)SAR Models Input->QSAR ReadAcross Read-Across Analysis Input->ReadAcross ExpertSystem Expert Systems Input->ExpertSystem Genotoxicity Genotoxicity QSAR->Genotoxicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity Hepatotoxicity Hepatotoxicity (DILI) QSAR->Hepatotoxicity Cardiotoxicity Cardiotoxicity QSAR->Cardiotoxicity AcuteToxicity Acute Oral Toxicity QSAR->AcuteToxicity ReadAcross->Genotoxicity ReadAcross->Carcinogenicity ReadAcross->Hepatotoxicity ReadAcross->Cardiotoxicity ReadAcross->AcuteToxicity ExpertSystem->Genotoxicity ExpertSystem->Carcinogenicity ExpertSystem->Hepatotoxicity ExpertSystem->Cardiotoxicity WoE Weight-of-Evidence Integration Genotoxicity->WoE Carcinogenicity->WoE Hepatotoxicity->WoE Cardiotoxicity->WoE AcuteToxicity->WoE Report Comprehensive Toxicity Profile WoE->Report

Caption: A generalized workflow for the in silico toxicity assessment of a novel chemical entity.

Trustworthiness and Self-Validation

The credibility of any in silico prediction hinges on a transparent and scientifically rigorous process. The workflow described in this guide incorporates several self-validating mechanisms:

  • Triangulation of Evidence: By combining predictions from three distinct methodologies, the reliance on any single model is reduced. Concordance across different approaches significantly strengthens the confidence in a prediction.

  • Adherence to OECD Principles: The explicit requirement to use validated (Q)SAR models that adhere to OECD guidelines ensures a baseline level of quality and reliability.[10][11][12]

  • Applicability Domain Assessment: The systematic evaluation of the applicability domain for each model prevents the misapplication of models to chemical spaces for which they were not trained.[11][22]

  • Transparent Justification: The demand for a clear and scientifically sound justification for read-across arguments ensures that this powerful technique is not misused.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust framework for the in silico toxicity prediction of this compound. By integrating (Q)SAR modeling, read-across analysis, and expert systems, a scientifically sound and actionable toxicity profile can be generated in the absence of extensive experimental data. This approach not only accelerates the drug development process but also aligns with the ethical imperative to reduce animal testing.

The in silico predictions generated through this workflow should not be viewed as a replacement for experimental testing but rather as a powerful tool for hypothesis generation, prioritization of candidates for further development, and the design of more focused and efficient in vitro and in vivo studies. As computational models and toxicological databases continue to evolve, the predictive power of in silico toxicology will undoubtedly increase, further solidifying its role as a cornerstone of modern drug discovery and development.

References

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 5-Chloroimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic core in medicinal chemistry, recognized for its wide range of biological activities.[1][2] This "privileged structure" is found in several marketed drugs, including zolpidem, alpidem, and zolimidine, highlighting its therapeutic relevance.[3][4] The introduction of a chlorine atom at the 5-position of this scaffold has been a key strategy in the development of potent and selective therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-Chloroimidazo[1,2-a]pyridine analogs, with a focus on their anticancer and kinase inhibitory activities. We will delve into the synthetic strategies, key structural modifications, and the resulting impact on biological function, offering insights for researchers and drug development professionals.

The imidazo[1,2-a]pyridine core's versatility allows for structural modifications at various positions, influencing the compound's potency, selectivity, and pharmacokinetic properties.[5] Many derivatives have shown significant potential as anticancer agents by targeting crucial cellular pathways, including the PI3K/mTOR and Akt/mTOR pathways, and inhibiting tubulin polymerization.[1]

The Significance of the 5-Chloro Substitution

The rationale behind introducing a chlorine atom at the 5-position of the imidazo[1,2-a]pyridine ring is multifaceted. Halogen atoms, particularly chlorine, can significantly influence a molecule's physicochemical properties. The 5-chloro substituent can enhance membrane permeability and oral bioavailability by increasing lipophilicity. Furthermore, it can form specific halogen bonds with biological targets, leading to improved binding affinity and potency. This substitution has been instrumental in the development of potent inhibitors for various enzymes, including 5-lipoxygenase (5-LO).[6]

Core Synthetic Strategies

The synthesis of this compound analogs typically begins with the appropriate 2-amino-6-chloropyridine derivative. A common and efficient method involves a one-pot reaction, such as the Groebke-Blackburn-Bienayme Three-Component Reaction (GBB-3CR), which allows for the rapid assembly of the core structure and the introduction of diversity at multiple positions.[7] Another widely used approach is the condensation of a 2-aminopyridine with an α-haloketone, followed by cyclization.[8]

Experimental Protocol: General Synthesis of a 3-Substituted-5-Chloroimidazo[1,2-a]pyridine

This protocol outlines a general procedure for the synthesis of a 3-substituted-5-chloroimidazo[1,2-a]pyridine derivative, a common scaffold in SAR studies.

Materials:

  • 2-amino-6-chloropyridine

  • Substituted 2-bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in ethanol, add the substituted 2-bromoacetophenone (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 3-substituted-5-chloroimidazo[1,2-a]pyridine.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis and Initial Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis Start Start Reactants 2-amino-6-chloropyridine + α-haloketone Start->Reactants Reaction Condensation & Cyclization Reactants->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS Purification->Characterization Compound Purified Analog Characterization->Compound Proceed to Screening Assay Primary Biological Assay (e.g., Kinase Inhibition) Compound->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow from synthesis to SAR analysis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections detail the SAR at key positions.

Modifications at the C2-Position

The C2-position is a critical site for influencing the activity of these analogs.

  • Aryl and Heteroaryl Substituents: The introduction of various aryl and heteroaryl groups at the C2-position has been extensively explored. For instance, a phenyl group at this position often serves as a good starting point. Further substitution on this phenyl ring can fine-tune the activity. Electron-withdrawing groups, such as nitro, have been shown to enhance anticancer activity against certain cell lines.

  • Impact on Kinase Inhibition: In the context of kinase inhibition, the C2-substituent often interacts with the hinge region of the kinase. Aromatic systems capable of forming hydrogen bonds are generally favored.

Modifications at the C3-Position

The C3-position offers another avenue for significant activity modulation.

  • Amino and Amide Linkages: The introduction of an amino or amide group at C3 allows for the attachment of various side chains. For example, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent anti-tuberculosis activity.[4]

  • Aryl and Heteroaryl Groups: Direct attachment of aryl or heteroaryl groups can also lead to potent compounds. For instance, 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase.[9]

Modifications at Other Positions (C6, C7, C8)

While less extensively studied than the C2 and C3 positions, modifications at C6, C7, and C8 can also impact activity.

  • Electron-donating and -withdrawing groups: The electronic properties of substituents on the pyridine ring can influence the overall electron density of the heterocyclic system, thereby affecting its interaction with biological targets. For example, a methyl group at the C8 position has been incorporated in analogs designed to have anti-inflammatory effects.[10]

Quantitative SAR Data Summary
Compound IDC2-SubstituentC3-SubstituentTarget/Cell LineIC50 (µM)Reference
8b 4-MethoxyphenylHydrazone derivativeK-562 (Leukemia)2.91[11]
8c 4-ChlorophenylHydrazone derivativeK-562 (Leukemia)1.09[11]
9l 4-Hydroxy-3-methoxyphenylCyclohexylamino5-LO1.15[6]
12 4-Nitrophenylp-ChlorophenylaminoHT-29 (Colon)4.15
14 4-Tolylp-ChlorophenylaminoB16F10 (Melanoma)21.75

This table presents a selection of data to illustrate SAR trends and is not exhaustive.

Biological Mechanisms and Signaling Pathways

This compound analogs exert their biological effects through various mechanisms, most notably through the inhibition of protein kinases.[12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[13]

Targeting Kinase Signaling Pathways

Many analogs have been designed to target specific kinases involved in cancer progression, such as EGFR, Akt, and mTOR.[1][11] The inhibition of these kinases can disrupt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Analog This compound Analog Kinase Target Kinase (e.g., EGFR, Akt) Analog->Kinase Inhibits Downstream Downstream Signaling Cascade Kinase->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Inhibition of a kinase signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compound (this compound analog)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold remains a highly promising starting point for the development of novel therapeutic agents. The extensive SAR studies have provided valuable insights into the key structural features required for potent and selective biological activity, particularly in the realm of anticancer and kinase inhibitor drug discovery.[7][14]

Future research efforts should focus on:

  • Exploring novel substitutions: Investigating a wider range of substituents at all positions of the scaffold to identify new pharmacophores.

  • Multi-target drug design: Developing analogs that can simultaneously inhibit multiple key targets in a disease pathway to overcome drug resistance.

  • Improving pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their clinical potential.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

By leveraging the existing knowledge of SAR and employing modern drug design strategies, the this compound scaffold will undoubtedly continue to yield novel and effective drug candidates.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocyclic ring system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of imidazo[1,2-a]pyridine derivatives, offering field-proven insights for professionals in drug discovery and development. Several commercial drugs, including the sedative Zolpidem, the heart failure medication Olprinone, and the antiulcer drug Soraprazan, feature this remarkable heterocyclic system, underscoring its therapeutic significance.[1][2]

The Synthetic Landscape: Constructing the Imidazo[1,2-a]pyridine Core

The versatility of the imidazo[1,2-a]pyridine scaffold is matched by the numerous synthetic strategies developed for its construction. These methods offer access to a wide range of substituted derivatives, enabling extensive exploration of structure-activity relationships.

Classical and Modern Synthetic Approaches

One of the earliest methods for synthesizing imidazo[1,2-a]pyridines was reported by Tschitschibabin in 1925. This reaction involves the condensation of 2-aminopyridine with an α-halo ketone, such as bromoacetaldehyde, at high temperatures.[3] Subsequent refinements, including the use of a base like sodium hydrogen carbonate, have allowed for milder reaction conditions and improved yields.[3] A more recent innovation involves the reaction of 2-aminopyridines with α-bromo/chloroketones at a modest 60°C without the need for a catalyst or solvent.[3]

Modern synthetic chemistry has introduced more sophisticated and efficient methods. Multi-component reactions (MCRs) are particularly powerful for generating molecular diversity. The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, has become a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[4][5][6][7][8] This reaction is highly valued for its operational simplicity and the ability to introduce multiple points of diversity in a single step.

Other notable synthetic strategies include:

  • Copper-catalyzed reactions: These methods have been employed for various transformations, including double decarboxylative coupling and annulation reactions, to afford imidazo[1,2-a]pyridines.[9]

  • Cascade reactions: An efficient approach involves the reaction of nitroolefins with 2-aminopyridines, catalyzed by Lewis acids like FeCl3, to produce 3-unsubstituted imidazo[1,2-a]pyridines.[10]

Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol provides a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

Materials:

  • Substituted 2-aminopyridine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Scandium(III) triflate (Sc(OTf)3) (10 mol%)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the 2-aminopyridine and aldehyde in a 1:1 mixture of MeOH and DCM, add Sc(OTf)3 (10 mol%).

  • Stir the reaction mixture at room temperature for 45 minutes.

  • Add the isocyanide to the reaction mixture.

  • Continue stirring at room temperature for an additional 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices: The use of a Lewis acid catalyst, such as Sc(OTf)3, is crucial for activating the aldehyde towards nucleophilic attack by the 2-aminopyridine. The two-step, one-pot nature of this protocol, where the isocyanide is added after the initial condensation, often leads to cleaner reactions and higher yields compared to a simultaneous mixing of all three components.

GBB_Reaction cluster_catalyst Catalyst cluster_product Product 2-Aminopyridine 2-Aminopyridine Intermediate_Iminopyridine Intermediate_Iminopyridine 2-Aminopyridine->Intermediate_Iminopyridine + Aldehyde Aldehyde Aldehyde Isocyanide Isocyanide Lewis Acid (e.g., Sc(OTf)3) Lewis Acid (e.g., Sc(OTf)3) Lewis Acid (e.g., Sc(OTf)3)->Intermediate_Iminopyridine 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Intermediate_Iminopyridine->3-Aminoimidazo[1,2-a]pyridine + Isocyanide

Caption: Groebke-Blackburn-Bienaymé (GBB) three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.

Therapeutic Applications: A Multifaceted Pharmacophore

The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable breadth of biological activities, making it a highly sought-after template in drug discovery.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[11][12] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of this pathway. By targeting key kinases such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. For instance, some derivatives have demonstrated potent dual inhibition of PI3K and mTOR, leading to significant tumor growth inhibition in preclinical models.[13][14]

PI3K_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->PI3K Imidazo[1,2-a]pyridine Derivative->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 12b Hep-2 (Laryngeal Carcinoma)11[3]
HepG2 (Hepatocellular Carcinoma)13[3]
MCF-7 (Breast Carcinoma)11[3]
A375 (Human Skin Cancer)11[3]
Compound 8 HeLa (Cervical)0.34[15]
MDA-MB-231 (Breast)0.32[15]
ACHN (Renal)0.39[15]
HCT-15 (Colon)0.31[15]
Compound 12 MDA-MB-231 (Breast)0.29[15]
HCT-15 (Colon)0.30[15]
IP-5 HCC1937 (Breast Cancer)45[16][17]
IP-6 HCC1937 (Breast Cancer)47.7[16][17]

Structure-Activity Relationship (SAR) Insights:

  • The nature and position of substituents on the imidazo[1,2-a]pyridine ring significantly influence anticancer activity.

  • For some series, the presence of a tertiary butylamine group at the 2-position and a phenylamine group at the 3-position has been shown to be beneficial for potent anticancer effects.[3]

  • Hybrid molecules combining the imidazo[1,2-a]pyridine scaffold with other pharmacophores, such as quinoline or carbazole, have demonstrated excellent cytotoxicity.[15]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties.[18]

Mechanism of Action: Modulation of the STAT3/NF-κB Pathway

The STAT3 and NF-κB signaling pathways are central regulators of the inflammatory response. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory effects by suppressing these pathways.[5][6][19] This can lead to a reduction in the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. For example, the derivative MIA has been shown to decrease STAT3 phosphorylation and suppress NF-κB activity in breast and ovarian cancer cell lines.[5][6][19]

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression translocates to nucleus Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->IKK

Caption: Inhibition of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Antiviral Activity

The imidazo[1,2-a]pyridine scaffold has also been a fruitful source of antiviral agents.[15]

Activity against Herpesviruses:

Several derivatives have shown potent activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[15] Structure-activity relationship studies have revealed that the nature of the substituent at the C-2 position of the imidazo[1,2-a]pyridine ring strongly influences the antiviral activity against HCMV.

Activity against Influenza Virus:

More recently, imidazo[1,2-a]pyrazine derivatives, which are structurally related to imidazo[1,2-a]pyridines, have been identified as potential inhibitors of the influenza virus nucleoprotein. One such derivative, A4, demonstrated broad-spectrum antiviral activity against both influenza A and B viruses, with EC50 values in the low micromolar range.

Quantitative Antiviral Activity

DerivativeVirusEC50 (µM)Reference
A4 Influenza A (H1N1)3.19
Influenza A (H3N2)5.38
Influenza B2.99
Central Nervous System (CNS) Activity

The ability of some imidazo[1,2-a]pyridine derivatives to cross the blood-brain barrier has led to their investigation as CNS-active agents.

Mechanism of Action: Modulation of GABAA Receptors

The most well-known CNS-active imidazo[1,2-a]pyridine is zolpidem (Ambien), a widely prescribed sedative-hypnotic for the treatment of insomnia. Zolpidem acts as a positive allosteric modulator of the GABAA receptor, enhancing the effects of the inhibitory neurotransmitter GABA. It exhibits selectivity for GABAA receptors containing the α1 subunit. Other derivatives, such as alpidem and saripidem, have been developed as anxiolytic agents, also targeting GABAA receptors. The functional selectivity of these compounds for different GABAA receptor subtypes is a key area of research for developing agents with improved therapeutic profiles and fewer side effects.[2][7]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and diverse range of biological activities have solidified its status as a privileged structure. Future research will undoubtedly focus on the development of novel synthetic methodologies to further expand the chemical space around this core. A deeper understanding of the molecular mechanisms of action and the elucidation of detailed structure-activity relationships will be crucial for the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

Methodological & Application

Analytical methods for quantification of 5-Chloroimidazo[1,2-A]pyridine.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Analytical Methods for the Quantification of 5-Chloroimidazo[1,2-A]pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for this compound

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications.[3][4] this compound, as a specific analogue, is a critical starting material or intermediate in the synthesis of more complex molecules. The precise quantification of this compound is paramount for ensuring reaction yield, monitoring purity, assessing stability, and meeting regulatory requirements in drug development and manufacturing processes.

This document, authored from the perspective of a Senior Application Scientist, provides detailed protocols for the quantification of this compound using two robust and widely accessible analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific laboratory contexts.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is a reliable and cost-effective technique for the routine quantification of this compound, suitable for purity analysis and content uniformity testing where moderate sensitivity is sufficient.

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. This compound, a moderately polar molecule, is retained on a nonpolar stationary phase (C18) and eluted by a polar mobile phase. The separation is achieved by optimizing the mobile phase composition. Quantification is performed by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the column, and comparing the peak area to that of a calibration curve prepared from known standards.

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • Analyte: this compound reference standard (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Buffer Component: Formic acid or Orthophosphoric acid (Analytical grade)

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7-5 µm particle size)

2. Instrument and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Mobile Phase: Isocratic mixture of Water (pH adjusted to 3.0 with orthophosphoric acid) and Methanol (50:50, v/v).[5] The organic modifier and its ratio should be optimized to achieve a retention time of 3-7 minutes with good peak symmetry.

  • Flow Rate: 0.7 - 1.0 mL/min[5]

  • Column Temperature: 40°C[5]

  • Detection Wavelength: 254 nm. A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh the sample containing the analyte, dissolve it in a suitable solvent (preferably the mobile phase), and dilute to fall within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injection to prevent column clogging.

4. Data Analysis and Quantification:

  • Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥0.999 for good linearity.[5]

  • Inject the prepared sample solutions.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Std_Prep Prepare Stock & Working Standards Cal_Curve Generate Calibration Curve Std_Prep->Cal_Curve Inject Standards Sample_Prep Weigh, Dissolve & Dilute Sample Filter Filter Sample (0.45 µm) Sample_Prep->Filter Inject Inject into HPLC Filter->Inject Inject Sample Quantify Quantify Sample Inject->Quantify Cal_Curve->Quantify Use Regression Eq.

Caption: General workflow for sample analysis using HPLC-UV.

Expected Performance Characteristics

The performance of a well-developed HPLC-UV method should meet established validation criteria.

ParameterExpected ValueRationale
Linearity (R²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and detector response.[5]
Accuracy (% Recovery) 98.0 - 102.0%Ensures the measured value is close to the true value.[5]
Precision (% RSD) ≤ 2.0%Indicates the closeness of repeated measurements under the same conditions.
LOD Analyte DependentThe lowest concentration that can be reliably detected.[6]
LOQ Analyte DependentThe lowest concentration that can be accurately and precisely quantified.[6]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantification when high sensitivity and selectivity are required, especially for analyzing samples in complex matrices (e.g., biological fluids, environmental samples) or for detecting trace-level impurities.[7]

Principle of the Method

This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[7] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion (usually the protonated molecule, [M+H]⁺) is selected. This precursor ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for ultra-sensitive quantification.[8]

Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • Analyte: this compound reference standard (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled analogue (e.g., this compound-d4) is ideal. If unavailable, a structurally similar compound with different mass can be used.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (LC-MS grade)

  • Mobile Phase Additive: Formic acid (LC-MS grade)

2. Instrument and Conditions:

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 50-100 mm x 2.1 mm, ≤3 µm particle size).

  • Mobile Phase: Gradient elution using A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid. A typical gradient might be 5% B held for 0.5 min, ramped to 95% B over 3 min, held for 1 min, and re-equilibrated. This must be optimized.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: These must be determined experimentally by infusing a standard solution of the analyte. The molecular weight of this compound (C₇H₅ClN₂) is 152.59 g/mol .

    • Hypothesized Precursor Ion [M+H]⁺: m/z 153.6

    • Potential Product Ions: Fragmentation of the imidazopyridine scaffold would need to be investigated.[9] A plausible fragmentation could involve the loss of chlorine or cleavage of the imidazole ring. These transitions are critical for method specificity.

  • Source Parameters: Capillary voltage, source temperature, and gas flows must be optimized for maximum signal intensity.

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare separate stock solutions (1000 µg/mL) of the analyte and the Internal Standard in methanol.

  • Working Standards: Prepare calibration standards by serially diluting the analyte stock solution and spiking a constant concentration of the IS into each standard.

  • Sample Preparation: Treat samples similarly, adding the same constant concentration of IS. For complex matrices, a sample cleanup step like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to minimize matrix effects.[7]

4. Data Analysis and Quantification:

  • Analyze the standards and samples using the optimized LC-MS/MS method.

  • Integrate the peaks for the analyte and the IS.

  • Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration.

  • Use the regression equation to determine the concentration of the analyte in the samples. The use of an internal standard corrects for variations in sample preparation and instrument response.

Expected Performance Characteristics

LC-MS/MS methods offer superior sensitivity compared to HPLC-UV.

ParameterExpected ValueRationale
Linearity (R²) ≥ 0.995Demonstrates a proportional relationship between the concentration and the area ratio.
Accuracy (% Recovery) 85 - 115%A wider range is often acceptable for trace analysis in complex matrices.[8]
Precision (% RSD) ≤ 15%Reflects the higher variability inherent in more complex sample preparation and analysis.[8]
LOD / LOQ pg/mL to low ng/mLThe key advantage of LC-MS/MS is its exceptional sensitivity.[8]

Protocol for Method Validation

For any analytical method to be considered trustworthy, it must be validated to ensure it is fit for its intended purpose.[10] The validation should be performed according to guidelines from the International Council for Harmonisation (ICH) or similar regulatory bodies.

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components). This is demonstrated by analyzing blank and spiked samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.[5]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material or a spiked matrix) and calculating the percent recovery.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories (collaborative study).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Often estimated as a signal-to-noise ratio of 3:1.[6]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often estimated as a signal-to-noise ratio of 10:1.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Method Validation Workflow

Validation_Workflow cluster_protocol Validation Protocol Define Define Method & Acceptance Criteria Specificity Specificity (Blanks, Spikes) Define->Specificity Linearity Linearity & Range (≥5 Levels) Define->Linearity Accuracy Accuracy (% Recovery) Define->Accuracy Precision Precision (Repeatability, Intermediate) Define->Precision Limits LOD & LOQ (S/N Ratio) Define->Limits Robustness Robustness (Vary Parameters) Define->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: Logical flow for single-laboratory method validation.

References

Application Notes and Protocols for 5-Chloroimidazo[1,2-a]pyridine in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] This class of compounds has garnered significant attention due to its diverse and potent biological activities, leading to the development of commercial drugs like Zolpidem and Olprinone.[1][2] Derivatives of this scaffold have demonstrated a wide therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] The 5-chloro substitution on the imidazo[1,2-a]pyridine ring is of particular interest as it can enhance the pharmacological properties of the molecule.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Chloroimidazo[1,2-a]pyridine and its derivatives in a variety of in vitro cell-based assays. The protocols and insights provided herein are designed to facilitate the exploration of the therapeutic potential of this promising class of compounds.

Mechanism of Action: Targeting Key Cellular Signaling Pathways

Imidazo[1,2-a]pyridine derivatives exert their biological effects by modulating critical cellular signaling pathways implicated in the pathogenesis of various diseases, particularly cancer and inflammatory disorders.

Anticancer Activity: Inhibition of Pro-Survival Pathways

A significant body of research highlights the anticancer potential of imidazo[1,2-a]pyridines, which often involves the inhibition of key survival kinases.[5][6] A primary mechanism of action is the suppression of the PI3K/Akt/mTOR pathway .[5] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphorylation of Akt and mTOR, leading to cell cycle arrest and the induction of apoptosis.[5]

Furthermore, some derivatives have been found to induce p53-mediated apoptosis by increasing the levels of the tumor suppressor protein p53 and the cell cycle inhibitor p21.[5] This leads to an increase in the pro-apoptotic protein BAX and activation of caspase-9, culminating in programmed cell death.[5]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1

Anti-inflammatory Activity: Modulation of NF-κB and STAT3 Signaling

Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory properties by targeting the STAT3/NF-κB signaling pathway .[7][8] These transcription factors play a pivotal role in regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.

Specifically, these compounds can suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[7] They have also been shown to reduce the phosphorylation of STAT3, a key event in its activation.[7] By inhibiting these pathways, imidazo[1,2-a]pyridines can effectively reduce the production of inflammatory mediators such as IL-6, TNF-α, and IL-1β.[7][8]

NFkB_STAT3_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 STAT3 STAT3 Inflammatory Stimuli (LPS)->STAT3 activates IKK IKK TLR4->IKK IkB IkB IKK->IkB phosphorylates & degrades NF-kB NF-kB Inflammatory Gene Expression Inflammatory Gene Expression NF-kB->Inflammatory Gene Expression translocates to nucleus STAT3->Inflammatory Gene Expression This compound This compound This compound->IKK This compound->STAT3 inhibits phosphorylation

Experimental Protocols: A Step-by-Step Guide

Prior to initiating any cell-based assay, it is crucial to properly prepare the this compound compound.

Compound Preparation and Handling
  • Solubility Testing: The solubility of this compound and its derivatives can vary. The hydrochloride salt form generally exhibits good solubility in methanol (>10 mg/mL).[3] For derivatives with lower aqueous solubility, the use of organic co-solvents such as DMSO is recommended. It is essential to determine the optimal solvent and concentration for your specific compound and cell line to avoid precipitation and solvent-induced cytotoxicity.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials and store at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a stock solution aliquot and prepare fresh working solutions by diluting the stock in the appropriate cell culture medium. Ensure that the final concentration of the organic solvent in the culture medium is minimal (typically ≤ 0.5%) to avoid affecting cell viability.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][7]

Materials
  • Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer, MDA-MB-231 breast cancer, SKOV3 ovarian cancer)[5][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)[7]

  • 96-well cell culture plates

  • This compound compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]

  • Microplate reader

Procedure
  • Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete medium.[5] Incubate for 24-48 hours to allow for cell attachment and recovery.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[5] Incubate for at least 16 hours at 37°C or until the crystals are fully dissolved.[5]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).

Compound/Derivative Cell Line IC50 (µM) Reference
Imidazo[1,2-a]pyridine 5-7A375, WM115, HeLa9.7 - 44.6[5]
Imidazo[1,2-a]pyridine I-11NCI-H358 (KRAS G12C)0.86[9]
Imidazo[1,2-a]pyridine 12HT-294.15
Imidazo[1,2-a]pyridine 18B16F1014.39
Imidazo[1,2-a]pyridine HB9A54950.56[10]
Imidazo[1,2-a]pyridine HB10HepG251.52[10]

Table 1: Reported IC50 values for various imidazo[1,2-a]pyridine derivatives in different cancer cell lines.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[5]

Materials
  • Cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound compound for the specified duration (e.g., 48 hours).[5]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Cell Cycle Analysis by Flow Cytometry (PI Staining)

This method is used to determine the effect of this compound on cell cycle progression. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[5]

Materials
  • Cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound compound

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure
  • Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis: Analyze the DNA content using a flow cytometer and determine the percentage of cells in each phase of the cell cycle.

Protocol 4: Assessment of Anti-inflammatory Activity (ELISA for Cytokines)

This protocol outlines the measurement of pro-inflammatory cytokine levels in the supernatant of cultured cells to evaluate the anti-inflammatory effects of this compound.[7][8]

Materials
  • Cell lines (e.g., MDA-MB-231, SKOV3, or macrophage cell lines like RAW 264.7)[7]

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) for inducing an inflammatory response

  • This compound compound

  • ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β)

  • Microplate reader

Procedure
  • Cell Seeding and Treatment: Seed cells in a 24-well plate. Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours).[7]

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's protocol.

  • Data Analysis: Quantify the concentration of each cytokine and compare the levels in the compound-treated groups to the LPS-only treated group.

Experimental_Workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Solubility Testing Solubility Testing Stock Solution Stock Solution Solubility Testing->Stock Solution Working Dilutions Working Dilutions Stock Solution->Working Dilutions Compound Treatment Compound Treatment Working Dilutions->Compound Treatment Cell Seeding Cell Seeding Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Viability Flow Cytometry Flow Cytometry Incubation->Flow Cytometry Apoptosis/Cell Cycle ELISA ELISA Incubation->ELISA Inflammation IC50 Determination IC50 Determination MTT Assay->IC50 Determination Quantification of Apoptosis & Cell Cycle Phases Quantification of Apoptosis & Cell Cycle Phases Flow Cytometry->Quantification of Apoptosis & Cell Cycle Phases Cytokine Quantification Cytokine Quantification ELISA->Cytokine Quantification

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your results, it is imperative to incorporate the following controls and validation steps into your experimental design:

  • Positive and Negative Controls: Always include appropriate positive controls (a compound with a known effect) and negative/vehicle controls (solvent-only treated cells) in every assay.

  • Dose-Response and Time-Course Studies: Conduct experiments across a range of compound concentrations and time points to establish a clear dose-response relationship and understand the kinetics of the cellular response.

  • Orthogonal Assays: Validate key findings using multiple, independent assays that measure the same biological endpoint through different mechanisms. For example, if the MTT assay indicates cytotoxicity, confirm apoptosis using Annexin V/PI staining and western blotting for caspase cleavage.

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and rule out cross-contamination.

  • Statistical Analysis: Perform appropriate statistical analyses to determine the significance of your findings.

By adhering to these principles of sound scientific practice, you can generate robust and trustworthy data that will advance our understanding of the therapeutic potential of this compound and its derivatives.

References

Application Notes and Protocols for Cell Viability Assessment of 5-Chloroimidazo[1,2-A]pyridine using MTT and XTT Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cell Viability Assays in Drug Discovery

The journey of a novel therapeutic compound from the bench to the bedside is a meticulous process, with early-stage preclinical evaluation forming its bedrock. A fundamental aspect of this evaluation is determining the cytotoxic potential of a compound against various cell lines. Cell viability assays are indispensable tools in this context, providing quantitative data on how a compound affects cell health, proliferation, and survival.[1] These assays are pivotal in establishing dose-response relationships, identifying therapeutic windows, and guiding lead optimization in drug discovery programs.[1]

This document provides a comprehensive guide to two of the most widely used colorimetric cell viability assays: the MTT and XTT assays. We will delve into the biochemical principles underpinning these methods, provide detailed, field-proven protocols for their execution, and discuss their application in assessing the cytotoxic effects of a specific compound class, 5-Chloroimidazo[1,2-A]pyridine. The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer properties.[2][3][4][5]

Part 1: The MTT Assay - A Classic Method for Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, first described by Mosmann in 1983, remains a cornerstone of in vitro toxicology and pharmacology.[6] It is a colorimetric assay that provides an indirect measure of cell viability by assessing the metabolic activity of a cell population.[7][8][9]

Biochemical Principle of the MTT Assay

The core principle of the MTT assay lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[8][10] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[7][9][10] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.[7][11] The insoluble formazan crystals are then solubilized using an organic solvent, and the absorbance of the resulting colored solution is measured spectrophotometrically.[8]

Caption: Workflow of the MTT assay principle.

Detailed Protocol for the MTT Assay

This protocol is a robust starting point and should be optimized for specific cell lines and experimental conditions.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS), store protected from light at -20°C.

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS), sterile.

  • 96-well flat-bottom sterile microplates.

  • Test compound (this compound) stock solution.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium.[6][12]

    • Include wells with medium only to serve as a blank.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include untreated control wells (vehicle control, e.g., medium with the same concentration of DMSO used to dissolve the compound).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. The incubation time may need optimization depending on the cell type and metabolic rate.[6] A visible purple precipitate should form in the viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6][13] A reference wavelength of 630 nm or higher can be used to reduce background noise.[10]

Data Analysis

The percentage of cell viability is calculated as follows:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: The XTT Assay - A Second-Generation Tetrazolium Salt Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium-based assay that offers several advantages over the traditional MTT assay.[8]

Biochemical Principle of the XTT Assay

Similar to MTT, the XTT assay measures the metabolic activity of viable cells.[14] The key difference is that the reduction of the yellow XTT tetrazolium salt by mitochondrial dehydrogenases produces a water-soluble orange formazan product.[15][16] This eliminates the need for a solubilization step, making the assay more convenient and less prone to errors associated with incomplete formazan dissolution.[16] The reaction often requires an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (PMS), to enhance the efficiency of XTT reduction.[17]

Caption: Workflow of the XTT assay principle.

Detailed Protocol for the XTT Assay

Materials:

  • XTT labeling reagent.

  • Electron-coupling reagent (e.g., PMS).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS), sterile.

  • 96-well flat-bottom sterile microplates.

  • Test compound (this compound) stock solution.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance between 450-500 nm.

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Reagent Preparation and Incubation:

    • Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. A typical ratio is 50:1 (XTT:PMS).[18]

    • Add 50 µL of the freshly prepared XTT labeling mixture to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.[17] The incubation time should be optimized for the specific cell line.

  • Data Acquisition:

    • Gently shake the plate to evenly distribute the color.

    • Measure the absorbance of the samples at a wavelength between 450 and 500 nm.[15] A reference wavelength between 630 and 690 nm can be used to subtract non-specific background absorbance.[17]

Data Analysis

The percentage of cell viability is calculated using the same formula as for the MTT assay:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

The IC₅₀ value is also determined in the same manner.

Part 3: Comparative Analysis and Assay Selection

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple, insoluble formazan by mitochondrial dehydrogenases.[8]Reduction of yellow XTT to orange, water-soluble formazan by mitochondrial dehydrogenases.[15]
Formazan Product Insoluble, requires a solubilization step.[8]Water-soluble, no solubilization required.[16]
Protocol Steps More steps due to solubilization.Fewer steps, more convenient.
Sensitivity Generally lower sensitivity.[19]Generally higher sensitivity.[8][19]
Endpoint Endpoint assay.Can be used for kinetic measurements.[16]
Absorbance Wavelength 550-600 nm.450-500 nm.[15]
Potential Interferences Colored compounds, reducing agents.[20]Colored compounds, reducing agents.

Part 4: Specific Considerations for this compound

When assessing the cytotoxicity of novel compounds like this compound, it is crucial to consider potential interferences with the assay chemistry.

  • Compound Color: If the this compound solution is colored, it can interfere with the absorbance readings. To account for this, it is essential to include control wells containing the compound in the cell culture medium without cells. The absorbance of these wells should be subtracted from the absorbance of the corresponding treated wells.

  • Reducing Properties: Some chemical compounds can directly reduce tetrazolium salts, leading to a false-positive signal (i.e., an overestimation of cell viability).[20][21] To test for this, incubate the this compound at various concentrations with the MTT or XTT reagent in a cell-free system (culture medium only). A significant increase in absorbance in the absence of cells indicates a direct chemical reaction and suggests that these assays may not be suitable for this specific compound, or that a different type of viability assay should be used for confirmation.[22]

  • Interaction with Formazan: The compound might interact with the formazan product, affecting its solubility or absorbance spectrum. This is less of a concern with the water-soluble formazan of the XTT assay.

Part 5: Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
High background absorbance in blank wells - Contaminated reagents or medium.[6][23]- Phenol red in the medium can interfere.[12]- Use fresh, sterile reagents and medium.- Consider using a phenol red-free medium for the assay incubation.[12]
Low absorbance readings in control wells - Low cell seeding density.[12]- Insufficient incubation time with the tetrazolium salt.[12]- Cells are not in a healthy, proliferative state.- Optimize cell seeding density through a titration experiment.- Increase the incubation time with the reagent.- Ensure cells are in the logarithmic growth phase and handle them gently.[12]
High variability between replicate wells - Uneven cell seeding.- "Edge effect" in the microplate.[12]- Incomplete formazan solubilization (MTT assay).- Ensure a homogenous cell suspension and careful pipetting.- Avoid using the outer wells of the plate or fill them with sterile PBS.[12]- Ensure thorough mixing after adding the solubilization solution.
Inconsistent results between MTT and XTT assays - The compound may selectively affect different cellular metabolic pathways (e.g., NADH vs. NADPH dependent pathways).[24]- This can provide valuable mechanistic insights. Confirm cell death using a different type of assay (e.g., a cytotoxicity assay that measures membrane integrity, like the LDH assay, or a dye exclusion assay like Trypan Blue).[24]

Conclusion

Both MTT and XTT assays are powerful tools for assessing the cytotoxic potential of novel compounds like this compound. The choice between the two often depends on the specific experimental needs, with the XTT assay offering greater convenience and sensitivity. However, for any new compound, it is imperative to perform appropriate controls to rule out potential chemical interferences with the assay components. By following these detailed protocols and considering the potential pitfalls, researchers can generate reliable and reproducible data to guide their drug discovery efforts.

References

Flow cytometry analysis of apoptosis induced by 5-Chloroimidazo[1,2-A]pyridine.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of Apoptosis Induced by 5-Chloroimidazo[1,2-a]pyridine Using Annexin V/PI Dual-Staining Flow Cytometry

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anti-cancer effects.[1][2] Many compounds in this class exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[3][4][5] This application note provides a comprehensive guide for researchers to investigate and quantify apoptosis induced by a specific derivative, this compound, using flow cytometry. We present a detailed, field-proven protocol for Annexin V and Propidium Iodide (PI) dual-staining, explain the causality behind critical experimental steps, and offer insights into data interpretation and troubleshooting. This guide is designed to enable both novice and experienced scientists to generate robust, reproducible data for drug development and mechanistic studies.

Introduction: The Rationale for Apoptosis Analysis

Apoptosis is a highly regulated process of programmed cell death essential for tissue homeostasis and development.[6] Its dysregulation is a hallmark of many diseases, including cancer. Consequently, the ability of novel therapeutic agents to selectively induce apoptosis in cancer cells is a primary endpoint in oncological drug discovery.

Imidazo[1,2-a]pyridine derivatives have been shown to trigger apoptosis through various mechanisms, often involving the induction of oxidative stress, disruption of mitochondrial membrane potential, and activation of the intrinsic caspase cascade.[3][7][8] To characterize the pro-apoptotic activity of this compound, a reliable and quantitative method is required. Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, stands as a gold-standard technique for this purpose, allowing for the precise differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[9]

Principle of the Annexin V/PI Assay

The assay is founded on two key events that occur during apoptosis: the translocation of phosphatidylserine (PS) and the loss of plasma membrane integrity.[10]

  • Annexin V: In healthy, viable cells, PS is strictly maintained on the inner leaflet of the plasma membrane.[11] During the early stages of apoptosis, this asymmetry is lost, and PS is exposed on the outer surface of the cell. Annexin V is a calcium-dependent protein with a high affinity for PS.[12] When conjugated to a fluorochrome (e.g., FITC, PE, or APC), Annexin V serves as a sensitive probe for identifying early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent.[9] It is impermeant to the intact plasma membrane of live and early apoptotic cells. However, in the later stages of apoptosis or in necrosis, the membrane becomes compromised, allowing PI to enter the cell and bind to DNA, emitting a strong red fluorescence.[9][12]

By using these two probes simultaneously, we can distinguish four distinct cell populations in a flow cytometry dot plot.[9]

  • Quadrant 3 (Q3: Annexin V- / PI-): Viable, healthy cells.

  • Quadrant 4 (Q4: Annexin V+ / PI-): Early apoptotic cells with exposed PS but intact membranes.

  • Quadrant 2 (Q2: Annexin V+ / PI+): Late apoptotic or secondary necrotic cells with exposed PS and compromised membranes.

  • Quadrant 1 (Q1: Annexin V- / PI+): Necrotic cells that have lost membrane integrity without significant PS externalization.

Hypothesized Signaling Pathway for Imidazo[1,2-a]pyridine-Induced Apoptosis

Based on published literature for structurally related compounds, this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This pathway is often initiated by cellular stress, such as the generation of Reactive Oxygen Species (ROS), leading to caspase activation.[3][7][8]

apoptosis_pathway cluster_stimulus Cellular Stress Induction cluster_mito Mitochondrial Dysregulation cluster_caspase Caspase Cascade Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Bax ↑ Bax / Bak ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Mito Mitochondrial Membrane Depolarization CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Inhibits Apaf1 Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Design and Workflow

A robust experimental design is critical for unambiguous results. This involves careful selection of cell lines, appropriate controls, and a standardized workflow.

Materials and Reagents
  • Cell Line: A cancer cell line relevant to the therapeutic goal (e.g., A549 lung cancer, HCT-116 colon cancer, HeLa cervical cancer).[3][4][5]

  • Compound: this compound, dissolved in DMSO to create a concentrated stock solution.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) with FBS and antibiotics.

  • Reagents for Cell Harvest:

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.

    • Trypsin-EDTA (for adherent cells). Note: Use a gentle, non-enzymatic cell dissociation buffer if possible to minimize membrane damage.[9]

  • Apoptosis Induction Control: Staurosporine or Etoposide (positive control).

  • Staining Reagents:

    • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.

    • 10X Annexin V Binding Buffer (typically 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).

    • Propidium Iodide (PI) solution.

  • Equipment:

    • Flow Cytometer (equipped with a 488 nm laser for FITC/PI).

    • Microcentrifuge.

    • Hemocytometer or automated cell counter.

Experimental Controls: The Key to Valid Data

The inclusion of proper controls is non-negotiable for accurate data interpretation and compensation setup.[13]

  • Unstained Cells: To set the forward scatter (FSC) and side scatter (SSC) voltages and define the primary cell population gate, excluding debris. Also used to assess baseline autofluorescence.

  • Negative Control (Vehicle-Treated): Cells treated with the same concentration of DMSO as the highest dose of the test compound. This establishes the baseline level of apoptosis in the culture.

  • Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., 1 µM Staurosporine for 4 hours). This validates that the staining protocol and reagents are working correctly.[9]

  • Compensation Controls (Single Stains):

    • Annexin V-FITC only: Used to subtract the FITC signal spillover into the PI channel.

    • PI only: Used to subtract the PI signal spillover into the FITC channel.

Experimental Workflow Diagram

workflow cluster_prep 1. Cell Preparation & Treatment cluster_harvest 2. Cell Harvesting cluster_stain 3. Staining cluster_acq 4. Data Acquisition & Analysis A Seed cells and allow to adhere (24h) B Treat with: - Vehicle (DMSO) - this compound - Positive Control (Staurosporine) A->B C Collect supernatant (contains floating apoptotic cells) B->C E Combine supernatant and detached cells. Wash with cold PBS. C->E D Gently detach adherent cells (e.g., Trypsin or cell scraper) D->E F Resuspend 1-5 x 10^5 cells in 100 µL 1X Binding Buffer E->F G Add Annexin V-FITC and Propidium Iodide F->G H Incubate 15-20 min at RT in the dark G->H I Add 400 µL 1X Binding Buffer. Do NOT wash. H->I J Acquire on Flow Cytometer (within 1 hour) I->J K Set compensation using single-stain controls J->K L Gate on cell population (FSC vs SSC) K->L M Analyze Annexin V vs PI (Quadrant Analysis) L->M

Caption: Step-by-step workflow for apoptosis analysis via flow cytometry.

Detailed Protocol: Annexin V & PI Staining

This protocol is optimized for a 6-well plate format. Adjust volumes as needed.

  • Cell Seeding: Seed 2-5 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours to allow for adherence and recovery.

  • Induction of Apoptosis:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add the compound-containing medium to the respective wells. Include vehicle (DMSO) and positive (e.g., Staurosporine) controls.

    • Incubate for the desired time period (e.g., 12, 24, or 48 hours). The optimal time should be determined empirically.

  • Cell Harvesting:

    • Crucial Step: Carefully collect the culture supernatant from each well into a labeled 15 mL conical tube. This supernatant contains apoptotic cells that have detached.

    • Wash the adherent cells once with 1 mL of PBS (Ca²⁺/Mg²⁺-free) and add this wash to the respective conical tube.

    • Add 200-300 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes until cells detach. Neutralize the trypsin with 1 mL of complete medium and transfer the detached cells into the same conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[9]

  • Washing:

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes.

  • Staining:

    • Aspirate the supernatant completely.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Ensure the cell concentration is approximately 1 x 10⁶ cells/mL.[9]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension. (Note: Volumes may vary based on the manufacturer's kit; always follow their recommendation).

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.

  • Sample Preparation for Acquisition:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[14]

    • Keep the samples on ice and protected from light.

    • Analyze the samples by flow cytometry immediately, preferably within one hour. [9] Delaying analysis can lead to progression of apoptosis and inaccurate results.

Data Acquisition and Analysis

  • Instrument Setup:

    • Use the unstained sample to adjust FSC and SSC voltages to place the main cell population within the plot. Gate this population (P1) to exclude small debris and large aggregates.

  • Compensation:

    • Run the single-stained controls (Annexin V-FITC only and PI only).

    • Use the instrument's software to automatically or manually adjust compensation settings to correct for spectral overlap. This is a critical step to ensure that fluorescence from one dye is not incorrectly detected in the other's channel.[13]

  • Sample Acquisition:

    • Acquire data for all samples, collecting a sufficient number of events (typically 10,000-20,000 events within the P1 gate) for statistical significance.

  • Quadrant Analysis:

    • Create a dot plot of Annexin V-FITC (x-axis) versus PI (y-axis).

    • Use the unstained and single-stained controls to position the quadrant gates correctly. The lower-left quadrant (Q3) should contain the bulk of the viable cells from the negative control sample.

    • Apply these quadrant gates to all experimental samples to quantify the percentage of cells in each population.

Data Presentation

Summarize the quantitative results in a table for clear comparison between treatment groups.

Treatment GroupConcentrationViable (Q3) %Early Apoptotic (Q4) %Late Apoptotic/Necrotic (Q2) %
Negative Control0.1% DMSO95.2 ± 1.52.1 ± 0.42.5 ± 0.7
5-Chloroimidazo...10 µM70.3 ± 3.118.5 ± 2.210.8 ± 1.9
5-Chloroimidazo...25 µM45.8 ± 4.535.1 ± 3.818.7 ± 2.5
5-Chloroimidazo...50 µM20.1 ± 2.928.9 ± 3.050.5 ± 4.1
Positive Control1 µM Staurosporine15.6 ± 2.040.3 ± 3.543.1 ± 4.0
Data are presented as Mean ± SD from three independent experiments.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High apoptosis in negative control Over-confluent or starved cell culture.[13] Harsh cell handling/trypsinization. Contamination.Use healthy, log-phase cells. Use a gentle cell detachment method; minimize centrifugation force and vortexing.[9] Check culture for contamination.
No/low apoptosis in treated group Compound concentration is too low or incubation time is too short. Apoptotic cells in supernatant were discarded.[13]Perform a dose-response and time-course experiment to find optimal conditions. Always collect and combine the supernatant with the adherent cells before staining.
Most cells are Annexin V+/PI+ (late apoptotic) Compound concentration is too high or incubation is too long, causing rapid cell death.[15][16] Analysis was delayed after staining.Reduce compound concentration or shorten incubation time to capture the early apoptotic phase. Analyze samples immediately after staining.[9]
Poor separation between populations Inadequate compensation.[13] Instrument voltage settings are not optimal.Re-run single-stain controls and carefully set compensation. Use the negative control to adjust FSC/SSC and fluorescence detector voltages.
Annexin V binding is weak or absent Binding buffer lacks sufficient Ca²⁺ or contains EDTA.[13] Reagents have expired or were stored improperly.Use the provided binding buffer or ensure your custom buffer contains 2.5 mM CaCl₂. Avoid all chelating agents like EDTA. Use a positive control to verify reagent activity.[13]

Conclusion

The Annexin V/PI dual-staining assay is a powerful and highly quantitative method for evaluating the apoptotic potential of novel compounds like this compound. By following the detailed protocol and adhering to the principles of robust experimental design—especially the use of comprehensive controls—researchers can generate high-quality, reproducible data. This information is invaluable for elucidating the compound's mechanism of action, determining its therapeutic window, and advancing its development as a potential anti-cancer agent.

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by 5-Chloroimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Elucidating the Cellular Impact of 5-Chloroimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Several compounds based on this core structure have been developed as kinase inhibitors, underscoring their potential in targeted therapies.[5][6] Notably, various imidazo[1,2-a]pyridine derivatives have been shown to modulate critical cellular signaling pathways, such as the PI3K/Akt/mTOR and STAT3/NF-κB cascades, which are frequently dysregulated in numerous diseases.[1][2]

This application note provides a comprehensive guide for researchers to investigate the effects of a specific derivative, this compound, on key signaling pathways using Western blot analysis. Western blotting is a powerful and widely used technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of signaling pathway activation or inhibition.[7][8] The protocols detailed herein are designed to be robust and self-validating, enabling the generation of reliable and reproducible data to elucidate the mechanism of action of this compound.

Core Principles of Investigation: Monitoring Phosphorylation Cascades

The activation state of many signaling pathways is controlled by a cascade of phosphorylation events. Therefore, a common strategy to assess the impact of a compound on these pathways is to measure the levels of phosphorylated forms of key proteins relative to their total protein levels. A decrease in the ratio of phosphorylated protein to total protein can indicate an inhibitory effect of the compound. This application note will focus on two central signaling pathways often implicated in the therapeutic effects of imidazo[1,2-a]pyridine derivatives: the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.

Part 1: Analysis of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9][10] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[10]

PI3K/Akt/mTOR Signaling Pathway Overview

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Akt (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K p-p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 p-4E-BP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibits Inhibition Inhibitor This compound Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling with potential inhibition by this compound.

Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway

This protocol is optimized for cultured cells treated with this compound.

1. Cell Culture and Treatment:

  • Plate cells (e.g., a relevant cancer cell line) at a density that allows for 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow for 24 hours.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Lysate Preparation:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the soluble proteins.[9]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.[10]

4. SDS-PAGE and Membrane Transfer:

  • Prepare samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 4-20% Tris-Glycine gradient gel.[11]

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer proteins to a PVDF membrane. Ensure the membrane is activated with methanol before use.

5. Immunoblotting:

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies diluted in 5% BSA in TBST.[9][13]

    • Recommended Primary Antibodies:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • GAPDH or β-actin (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[10]

  • Final Washes: Repeat the washing step.

6. Detection and Analysis:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalization: For each target, normalize the phosphorylated protein signal to the total protein signal. Then, normalize this ratio to the loading control to account for any loading discrepancies.[14][15]

Data Presentation: Hypothetical Results
Target ProteinTreatment Concentration (µM)Fold Change (p-Protein/Total Protein)Standard Deviation
p-Akt (Ser473) 0 (Vehicle)1.00± 0.12
10.85± 0.10
50.52± 0.08
100.21± 0.05
250.10± 0.03
p-mTOR (Ser2448) 0 (Vehicle)1.00± 0.15
10.91± 0.11
50.63± 0.09
100.35± 0.06
250.18± 0.04
p-p70S6K (Thr389) 0 (Vehicle)1.00± 0.18
10.88± 0.14
50.55± 0.10
100.28± 0.07
250.12± 0.04

Part 2: Analysis of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central signaling pathway that regulates cell proliferation, differentiation, and survival.[7][16] Its dysregulation is a common driver of cancer and other diseases.

MAPK/ERK Signaling Pathway Overview

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK p-MEK ERK ERK1/2 MEK->ERK p-ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Inhibitor This compound Inhibitor->Raf Inhibitor->MEK

Caption: MAPK/ERK signaling with potential inhibition by this compound.

Experimental Protocol: Western Blot for MAPK/ERK Pathway

The protocol for sample preparation, protein quantification, SDS-PAGE, and membrane transfer is identical to the one described for the PI3K/Akt/mTOR pathway. The primary difference lies in the antibodies used for immunoblotting.

1-4. Cell Culture, Lysate Preparation, Protein Quantification, SDS-PAGE and Membrane Transfer:

  • Follow steps 1-4 as detailed in the PI3K/Akt/mTOR pathway protocol.

5. Immunoblotting:

  • Blocking: As previously described.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies diluted in 5% BSA in TBST.

    • Recommended Primary Antibodies:

      • Phospho-MEK1/2 (Ser217/221)

      • Total MEK1/2

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • GAPDH or β-actin (as a loading control)

  • Washing and Secondary Antibody Incubation: Follow the steps as previously described.

6. Detection and Analysis:

  • Follow the detection and normalization procedures as outlined for the PI3K/Akt/mTOR pathway analysis.

Data Presentation: Hypothetical Results
Target ProteinTreatment Concentration (µM)Fold Change (p-Protein/Total Protein)Standard Deviation
p-MEK1/2 (Ser217/221) 0 (Vehicle)1.00± 0.09
10.95± 0.08
50.75± 0.11
100.45± 0.07
250.20± 0.05
p-ERK1/2 (Thr202/Tyr204) 0 (Vehicle)1.00± 0.14
10.82± 0.12
50.48± 0.09
100.19± 0.06
250.08± 0.03

Trustworthiness and Self-Validation: Critical Considerations

To ensure the scientific integrity of your findings, incorporating rigorous controls and validation steps is paramount.

  • Antibody Validation: The accuracy of Western blot results is critically dependent on the quality and specificity of the primary antibodies.[17] It is essential to validate that an antibody specifically recognizes its intended target.[18][19] This can be achieved through various methods, including the use of knockout/siRNA-treated cell lysates where the target protein is absent, or by comparing results with an independent antibody targeting a different epitope on the same protein.[17][19] Always consult the manufacturer's datasheet for recommended validation data and positive/negative controls.

  • Loading Controls: The use of housekeeping proteins like GAPDH or β-actin is a common method for normalization. However, it is crucial to validate that the expression of the chosen loading control is not affected by the experimental conditions.[14] An alternative and increasingly preferred method is Total Protein Normalization (TPN), where the signal of the target protein is normalized to the total protein content in each lane, which can be visualized by stains like Ponceau S or stain-free technologies.[15][20]

  • Positive and Negative Controls: Include positive control lysates (from cells known to express the target proteins and activated pathways) and negative control lysates to confirm antibody performance and the specificity of the observed effects.[21]

  • Linear Range of Detection: Ensure that the chemiluminescent or fluorescent signals captured are within the linear range of the detection system. This may require loading different amounts of protein or using different exposure times to avoid signal saturation.

Experimental Workflow Diagram

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking Non-Specific Sites E->F G Primary Antibody Incubation (e.g., anti-p-Akt) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition & Densitometry I->J K Data Normalization & Analysis J->K

Caption: A generalized workflow for Western blot analysis.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for investigating the effects of this compound on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. By adhering to these detailed methodologies and incorporating stringent validation practices, researchers can generate high-quality, reliable data to advance our understanding of the molecular mechanisms underlying the biological activities of this promising class of compounds. This, in turn, can significantly contribute to the development of novel therapeutics for a range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of 5-Chloroimidazo[1,2-A]pyridine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of 5-Chloroimidazo[1,2-A]pyridine and its analogs during in vitro experimentation. Low solubility can lead to unreliable assay results, underestimated potency, and significant delays in research pipelines.[1][2][3] This resource is designed to provide you with the strategic insights and practical protocols necessary to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer/cell culture medium. What is happening?

A1: This phenomenon is commonly referred to as "crashing out" or "solvent shock."[4] It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to rapidly precipitate out of solution. This is a classic sign that the final concentration of your compound in the aqueous medium exceeds its kinetic solubility limit.

Q2: My solution of this compound was initially clear after dilution, but I observed a precipitate after several hours of incubation at 37°C. Why did this happen?

A2: This indicates that while your initial concentration was below the kinetic solubility limit, it was likely above the thermodynamic solubility limit. Several factors can contribute to delayed precipitation during incubation:

  • Temperature Stability: The solubility of a compound can be temperature-dependent. It's possible that this compound is less stable in solution at 37°C over extended periods.[5]

  • pH Shift: In cell-based assays, cellular metabolism can gradually alter the pH of the culture medium.[5] Since imidazo[1,2-a]pyridines can behave as weak bases, a shift in pH can significantly decrease their solubility.[6][7]

  • Interaction with Media Components: The compound may slowly interact with salts, proteins (especially in serum-containing media), or other components, forming less soluble complexes over time.[5]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my in vitro assays?

A3: Understanding this distinction is critical for designing robust experiments.

  • Kinetic Solubility is determined by rapidly adding a concentrated DMSO stock of a compound to an aqueous buffer and measuring the concentration at which it starts to precipitate. This method is fast and suitable for high-throughput screening in early-stage drug discovery.[1][8][9] However, it often overestimates the true solubility because it can lead to the formation of a supersaturated or amorphous (non-crystalline) precipitate.[10]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is measured by incubating an excess of the solid compound in the solvent for an extended period (e.g., 24 hours) until equilibrium is reached.[1][8][9] This value is more relevant for later-stage development and for predicting in vivo behavior.[9]

For in vitro assays, exceeding the kinetic solubility leads to immediate precipitation, while working between the kinetic and thermodynamic solubility may result in delayed precipitation.

Q4: What is the maximum concentration of DMSO I should use in my cell-based assays?

A4: While cell line dependent, a general rule of thumb is to keep the final DMSO concentration at or below 0.5%.[11] Many cell lines can tolerate up to 1%, but some, especially primary cells, are more sensitive.[11][12] It is always best practice to keep the DMSO concentration as low as possible (ideally ≤0.1%) and to include a vehicle control (media with the same final DMSO concentration as your test wells) in your experiments.[12] High concentrations of DMSO can be cytotoxic and can interfere with your assay results.[13][14]

Troubleshooting Guide: Tackling Precipitation of this compound

This section provides a systematic approach to diagnosing and solving solubility issues.

Diagram: Decision Workflow for Solubility Enhancement

Solubility_Workflow cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Primary Solutions cluster_3 Advanced Strategies Start Compound Precipitates in Aqueous Medium Immediate Immediate Precipitation ('Crashing Out') Start->Immediate When? Delayed Delayed Precipitation (Post-Incubation) Start->Delayed When? Sol_Limit Exceeding Kinetic Solubility Limit Immediate->Sol_Limit Likely Cause Thermo_Limit Exceeding Thermodynamic Solubility Limit Delayed->Thermo_Limit Likely Cause Reduce_Conc Reduce Final Concentration Sol_Limit->Reduce_Conc Modify_Dilution Modify Dilution Technique Sol_Limit->Modify_Dilution Thermo_Limit->Reduce_Conc Check_pH Check Medium pH & Compound pKa Thermo_Limit->Check_pH pH_Adjust pH Adjustment (Acidification) Reduce_Conc->pH_Adjust If concentration is too low for assay Modify_Dilution->pH_Adjust If still precipitating Check_pH->pH_Adjust Cosolvent Use Co-solvents (e.g., PEG, Ethanol) pH_Adjust->Cosolvent If pH is not an option Cyclodextrin Use Cyclodextrins Cosolvent->Cyclodextrin If co-solvents are not suitable

Caption: A decision tree for troubleshooting compound precipitation.

Step-by-Step Protocols for Solubility Enhancement

Protocol 1: Master Stock Solution Preparation

Accurate and well-prepared stock solutions are the foundation of reproducible experiments.[15]

  • Calculate Required Mass: Determine the mass of this compound needed to prepare a stock solution of a desired high concentration (e.g., 10-50 mM) in high-purity, anhydrous DMSO.

  • Weigh Compound: Use a calibrated analytical balance to accurately weigh the compound into a sterile, appropriate-sized tube (e.g., a microcentrifuge tube or glass vial).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If solid particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually confirm that the solution is completely clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Optimized Serial Dilution to Avoid "Solvent Shock"

This protocol is designed to minimize immediate precipitation when diluting the DMSO stock into your aqueous assay medium.[5][16]

  • Pre-warm Medium: Pre-warm your complete cell culture medium or assay buffer to 37°C. Adding a compound to cold media can decrease its solubility.[5]

  • Prepare Intermediate Dilution (Optional but Recommended): If your final concentration is very low, consider a two-step dilution. First, dilute your DMSO stock into a smaller volume of pre-warmed medium.

  • Add Stock to Medium (Not Vice-Versa): Add the small volume of the DMSO stock solution drop-wise into the larger volume of the pre-warmed aqueous medium while gently vortexing or swirling. This ensures rapid dispersal of the DMSO and compound.

  • Serial Dilution in Aqueous Medium: Perform subsequent serial dilutions using the freshly prepared, highest-concentration aqueous solution. Use fresh pipette tips for each dilution step to ensure accuracy.[17]

  • Final DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and within the tolerated range for your specific cell line (e.g., ≤0.5%).[11]

Protocol 3: Solubility Enhancement via pH Adjustment

Imidazo[1,2-a]pyridine derivatives can be weakly basic.[18] Weakly basic compounds are more soluble at a lower (more acidic) pH where they are more likely to be protonated (ionized).[6][7][19][20]

  • Determine pKa: If not known, use computational tools (cheminformatics software) to predict the pKa of this compound. The pKa is the pH at which the compound is 50% ionized and 50% unionized.

  • Prepare Buffers: Prepare a series of biocompatible buffers with pH values ranging from, for example, 6.0 to 7.4 (e.g., MES, PIPES, or HEPES buffers, ensuring they are suitable for your assay).

  • Test Solubility: Add your DMSO stock of this compound to each buffer to your desired final concentration.

  • Observe and Quantify: Observe for precipitation. For a more quantitative measure, you can use nephelometry (light scattering) or filter the solutions after incubation and measure the concentration of the soluble compound via HPLC-UV.

  • Select Optimal pH: Choose the lowest pH that maintains solubility without adversely affecting your cells or assay components. Remember that cell culture media is typically buffered around pH 7.2-7.4. Significant deviations from this can be cytotoxic.

Protocol 4: Using Cyclodextrins as Solubilizing Agents

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively increasing their aqueous solubility.[21][22][23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in in vitro studies.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.

  • Complexation:

    • Method A (Pre-complexation): Add the DMSO stock of this compound to the HP-β-CD solution. Vortex and allow it to incubate (e.g., 1-2 hours at room temperature) to facilitate the formation of the inclusion complex.

    • Method B (In-situ): Add the HP-β-CD to the assay buffer first, then add the DMSO stock of the compound.

  • Determine Optimal Ratio: Test a range of molar ratios of HP-β-CD to your compound to find the lowest concentration of cyclodextrin that maintains solubility.

  • Assay Considerations: Be aware that at very high concentrations, cyclodextrins can sometimes extract cholesterol from cell membranes.[15] Always run a vehicle control with the same concentration of HP-β-CD to account for any effects of the excipient itself.

Data Summary Tables

Table 1: Recommended Final DMSO Concentrations for In Vitro Assays

Cell Type SensitivityRecommended Max Final DMSO Conc. (%)Considerations
Highly Sensitive (e.g., Primary Cells)≤ 0.1%Even low concentrations can induce cellular changes.[11]
Most Immortalized Cell Lines≤ 0.5%A widely accepted concentration with minimal cytotoxicity.[11][12]
Robust/Tolerant Cell Lines≤ 1.0%May be acceptable for short-term assays; cytotoxicity should be verified.[12][25]
General Guideline Keep as low as possible and consistent across all treatments. Always include a vehicle control.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases ionization of weakly basic/acidic compounds.[6][20]Simple, cost-effective.Limited by the pH tolerance of the biological system (cells, enzymes).[5]
Co-solvents (e.g., PEG, Ethanol) Reduces the polarity of the aqueous solvent.[26]Can significantly increase solubility.May have their own biological or cytotoxic effects.[14]
Cyclodextrins (e.g., HP-β-CD) Forms non-covalent inclusion complexes, shielding the hydrophobic compound.[21][22]Generally low cytotoxicity at typical concentrations.[14]Can be costly; high concentrations may affect cell membranes.[15]

Visualizing Experimental Workflows

Diagram: Workflow for a Kinetic Solubility Assay

Kinetic_Solubility cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare 10 mM Stock in 100% DMSO B Serial Dilution of Stock in DMSO (96-well plate) A->B D Transfer DMSO dilutions to Assay Plate (Final DMSO ~0.5-1%) B->D C Add Assay Buffer to Assay Plate C->D E Incubate at RT (e.g., 1-2 hours) D->E F Read Plate with Nephelometer (Light Scattering) E->F G Determine Concentration at which Precipitation Occurs F->G

Caption: A typical workflow for determining kinetic solubility.

References

Side product formation in the synthesis of imidazo[1,2-a]pyridines.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established literature and provide in-depth, field-proven insights to help you overcome common challenges related to side product formation.

Troubleshooting Guide: Common Side Product Issues

This section addresses specific, frequently encountered problems during the synthesis of imidazo[1,2-a]pyridines. Each entry is structured to help you diagnose the root cause of the issue, understand the underlying mechanism, and implement effective solutions.

Issue 1: Poor Regioselectivity with Substituted 2-Aminopyridines

Question: "I am performing a Tschitschibabin-type reaction with a substituted 2-aminopyridine and an α-bromoketone, but I'm observing a mixture of two isomeric imidazo[1,2-a]pyridine products. How can I control the regioselectivity?"

Answer:

This is a classic challenge in imidazo[1,2-a]pyridine synthesis. The formation of regioisomers arises from the two possible nucleophilic sites on the 2-aminopyridine scaffold: the endocyclic pyridine nitrogen (N1) and the exocyclic amino group (-NH₂). While the desired mechanism typically proceeds through initial SN2 attack by the more nucleophilic N1, competing pathways can lead to the undesired isomer.

Plausible Causes & Mechanistic Insight:

The regiochemical outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by the electronic and steric properties of the substituents on the pyridine ring.

  • Electronic Effects: An electron-donating group (EDG) on the pyridine ring enhances the nucleophilicity of the N1 nitrogen, favoring the desired reaction pathway. Conversely, an electron-withdrawing group (EWG) deactivates the N1 nitrogen, making it less nucleophilic. This can slow the desired initial alkylation step, allowing competing reactions to occur.[1]

  • Steric Hindrance: A bulky substituent near the N1 position can sterically hinder the approach of the α-haloketone, potentially favoring alkylation at the less-hindered exocyclic amino group or an alternative nitrogen in the ring if present (e.g., in 2-aminopyrimidines).

  • Reaction Conditions: Harsh conditions (e.g., high temperatures) can sometimes favor the thermodynamically more stable product, which may not be the kinetically preferred one.

The generally accepted mechanism for the formation of the major, desired isomer involves the initial attack of the endocyclic pyridine nitrogen on the α-haloketone.[2][3] The subsequent steps involve cyclization and dehydration. The formation of the minor isomer likely proceeds through a less favorable pathway where initial reaction occurs at a different site.

Visualizing the Competing Pathways:

G cluster_main Desired Pathway (Kinetic Product) cluster_side Side Pathway (Minor Isomer) Start_Main Substituted 2-Aminopyridine + α-Haloketone Int1_Main Sɴ2 attack by Endocyclic N1 Start_Main->Int1_Main Int2_Main Pyridinium Intermediate Int1_Main->Int2_Main Favored by EDGs Less Steric Hindrance Int3_Main Intramolecular Cyclization (Exocyclic -NH₂ attacks C=O) Int2_Main->Int3_Main Product_Main Desired Regioisomer Int3_Main->Product_Main - H₂O Start_Side Substituted 2-Aminopyridine + α-Haloketone Int1_Side Alternative Nucleophilic Attack (e.g., at other ring N or -NH₂) Start_Side->Int1_Side Favored by EWGs Steric Hindrance at N1 Product_Side Undesired Regioisomer Int1_Side->Product_Side Rearrangement/ Cyclization

Caption: Competing pathways in the synthesis of substituted imidazo[1,2-a]pyridines.

Troubleshooting & Solutions:

To enhance regioselectivity, the goal is to promote the kinetic pathway involving the N1 nitrogen.

ParameterRecommendation to Improve SelectivityRationale
Temperature Run the reaction at the lowest effective temperature.Lower temperatures favor the kinetically controlled product by minimizing the energy available to overcome the activation barrier of the less favorable pathway.
Solvent Use a less polar aprotic solvent (e.g., DMF, Acetonitrile).Solvents can influence the relative nucleophilicity of the nitrogen atoms. Experimentation is key.
Base Use a non-nucleophilic, mild base (e.g., NaHCO₃, K₂CO₃).The base facilitates the final dehydration step. A mild base is less likely to promote side reactions.[4]
Reaction Time Monitor the reaction closely (e.g., by TLC, LC-MS) and stop it upon consumption of the limiting reagent.Prolonged reaction times, especially at higher temperatures, can lead to equilibration and formation of the thermodynamic product.

Recommended Protocol: Optimizing for the Kinetic Product

  • To a stirred solution of the substituted 2-aminopyridine (1.0 equiv) in anhydrous acetonitrile (0.2 M) at 0 °C, add sodium bicarbonate (1.5 equiv).

  • Add the α-haloketone (1.1 equiv) dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • If no reaction occurs at room temperature, slowly increase the temperature to 40-50 °C.

  • Upon completion, filter the solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to separate the isomers.

Issue 2: Unidentified Side Products in Groebke-Blackburn-Bienaymé (GBB) Reaction

Question: "I am running a Groebke-Blackburn-Bienaymé (GBB) three-component reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine, but my yield is low and I see several major side products in my LC-MS. What are they and how can I avoid them?"

Answer:

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful tool for diversity-oriented synthesis, but its multi-component nature makes it susceptible to side reactions if not properly controlled.[5][6] The key is to ensure the productive cascade of imine formation, isocyanide attack, and cyclization proceeds efficiently.

Plausible Causes & Mechanistic Insight:

The GBB reaction begins with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a reactive imine intermediate.[7] The isocyanide then attacks this imine to form a nitrilium ion, which is trapped intramolecularly by the endocyclic pyridine nitrogen to furnish the product after tautomerization.[8] Side products typically arise from deviations in this pathway.

  • Unreacted Intermediates: The initial imine formation is reversible. If the subsequent isocyanide addition is slow, the imine may persist as a major component or hydrolyze back to the starting materials.

  • Solvent Participation: When using alcohol solvents like methanol (a common choice), the solvent can act as a nucleophile. It can reversibly add to the imine intermediate, temporarily sequestering it and potentially creating a "dead-end" hemiaminal ether adduct that can be observed by mass spectrometry.[7]

  • Isocyanide Decomposition/Polymerization: Isocyanides can be unstable, especially under strongly acidic conditions or at high temperatures, leading to decomposition or polymerization.

  • Passerini or Ugi-type Byproducts: Although less common in the GBB context, if water or another nucleophile is present, it could potentially lead to byproducts reminiscent of other isocyanide-based multicomponent reactions.

Visualizing the GBB Reaction and Potential Pitfalls:

GBB cluster_main GBB Main Pathway cluster_side Potential Side Reactions Start 2-Aminopyridine + Aldehyde + Isocyanide Imine Imine Intermediate (via Condensation) Start->Imine H⁺ cat. Nitrilium Nitrilium Intermediate (via Isocyanide Attack) Imine->Nitrilium Solvent_Trap Solvent Adduct (e.g., with MeOH) Imine->Solvent_Trap Reversible [Ref: 7] Imine_Hydrolysis Hydrolysis to Starting Materials Imine->Imine_Hydrolysis Excess H₂O Cyclization Intramolecular [4+1] Cyclization Nitrilium->Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product Tautomerization

Caption: The GBB reaction pathway and common points of deviation.

Troubleshooting & Solutions:

Optimizing the GBB reaction involves carefully selecting the catalyst and conditions to favor the forward reaction cascade while minimizing side reactions.

ParameterRecommendationRationale
Catalyst Screen common Brønsted or Lewis acids. Sc(OTf)₃, p-TsOH, and HClO₄ are classic choices.[6] Iodine has also been reported as an effective catalyst.[9] Start with 10-20 mol%.The catalyst is crucial for activating the aldehyde for imine formation. The optimal catalyst can be substrate-dependent. Sc(OTf)₃ is often highly effective but more expensive.[6]
Solvent Methanol or ethanol are standard.[7] For sensitive substrates, consider aprotic solvents like acetonitrile or even solvent-free conditions.[10]Alcohols can facilitate proton transfer steps.[7] Aprotic solvents prevent the formation of solvent adducts.
Dehydrating Agent Add molecular sieves (3Å or 4Å) or trimethyl orthoformate.Removing water drives the initial imine formation equilibrium forward, increasing the concentration of the key intermediate for the isocyanide to trap.
Order of Addition Pre-stir the 2-aminopyridine, aldehyde, and catalyst for 15-30 minutes before adding the isocyanide.This "pre-condensation" step allows for the formation of the imine before introducing the isocyanide, ensuring the latter has its target ready for reaction.
Temperature Most GBB reactions run well between room temperature and 50-60 °C.Avoid excessive heat, which can degrade the isocyanide or promote undesired side reactions.

Recommended Protocol: A Robust GBB Procedure

  • To a flask charged with activated 4Å molecular sieves, add the 2-aminopyridine (1.0 equiv), the aldehyde (1.05 equiv), and the catalyst (e.g., Sc(OTf)₃, 10 mol %) in methanol (0.2 M).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.1 equiv) and continue stirring at room temperature or heat to 40 °C.

  • Monitor the reaction by LC-MS. Look for the consumption of starting materials and the appearance of the product mass.

  • Upon completion, filter the reaction mixture through a pad of celite, wash with methanol, and concentrate the filtrate.

  • Purify by column chromatography or crystallization.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to accelerate my imidazo[1,2-a]pyridine synthesis? A1: Yes, microwave-assisted synthesis is a well-established technique for this class of compounds and can significantly reduce reaction times and sometimes improve yields.[3][11] It is particularly effective for both Tschitschibabin-type and multicomponent reactions. However, it's crucial to carefully control the temperature, as overheating can lead to isocyanide decomposition in GBB reactions or other side product formations.

Q2: My reaction involves an α-chloro or α-bromo ketone. Are there greener alternatives to avoid these lachrymatory reagents? A2: Absolutely. Numerous modern methods avoid the pre-formation of α-haloketones. One common strategy is the in situ generation of the reactive intermediate. For example, some procedures use acetophenones directly with a catalyst system that facilitates an Ortoleva-King type reaction or an oxidative C-H activation/cyclization cascade.[12] Another approach involves reacting 2-aminopyridines with nitroolefins, which can serve as ketone surrogates after a sequence of tandem reactions.[4]

Q3: I am trying to synthesize a 3-unsubstituted imidazo[1,2-a]pyridine. Which methods are best suited for this? A3: Synthesizing 3-unsubstituted derivatives requires a different strategy than the common multicomponent reactions that functionalize the C3 position. A highly effective method involves the cascade reaction of 2-aminopyridines with nitroolefins, often catalyzed by a Lewis acid like FeCl₃.[4] This approach proceeds through a Michael addition followed by cyclization and elimination of nitrous acid.

Q4: What is the best way to purify my final imidazo[1,2-a]pyridine product? A4: The purification method depends on the physical properties of your compound.

  • Column Chromatography: This is the most common method, typically using silica gel with a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Crystallization: If your product is a solid and sufficiently pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is an excellent way to obtain highly pure material.

  • Acid/Base Extraction: The basicity of the imidazo[1,2-a]pyridine core allows for purification via acid/base extraction. You can dissolve the crude material in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to precipitate or re-extract your product.

References

Stability issues of 5-Chloroimidazo[1,2-A]pyridine in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloroimidazo[1,2-a]pyridine

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges of this compound in solution. As a key heterocyclic scaffold in medicinal chemistry, understanding its behavior in various experimental conditions is paramount for generating reliable and reproducible data.[1][2] This document provides field-proven insights, detailed protocols, and troubleshooting FAQs to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) on Solution Stability

This section addresses the most common questions and concerns regarding the handling, storage, and stability of this compound.

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: The stability of this compound in solution is primarily influenced by four factors: solvent choice, pH, temperature, and light exposure. The imidazo[1,2-a]pyridine ring system, while being a stable aromatic scaffold, possesses reactive sites susceptible to degradation under specific conditions.[3][4] Key vulnerabilities include susceptibility to strong acids or bases, oxidation, and photodegradation.[5][6]

Q2: How should I prepare and store stock solutions of this compound?

A2: For maximum stability, stock solutions should be prepared in high-quality, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aqueous solubility is often low for this class of compounds.[7][8] Solutions should be stored in tightly sealed vials with minimal headspace to prevent moisture absorption and oxidation. For long-term storage, aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for enhanced stability, at -80°C, protected from light.[9][10]

Q3: My compound seems to be losing potency over time in my aqueous assay buffer. What could be happening?

A3: This is a common issue often attributable to hydrolytic degradation, especially if the buffer pH is not neutral. The imidazo[1,2-a]pyridine core can be susceptible to hydrolysis under either acidic or basic conditions. Furthermore, components in complex biological media can enzymatically modify the compound. It is crucial to assess the compound's stability directly in your final assay buffer. Prepare fresh dilutions from a stable DMSO stock immediately before each experiment.

Q4: I've observed a color change in my solution (e.g., turning yellow or brown). Is this a sign of degradation?

A4: Yes, a visible color change is a strong indicator of degradation. This is often caused by oxidation or photodegradation, leading to the formation of conjugated, colored byproducts. If you observe this, the solution should be discarded. To prevent this, ensure your solvent is of high purity and consider de-gassing buffers to remove dissolved oxygen. Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.[11]

Q5: What are the potential degradation pathways for this compound?

A5: While specific pathways for this compound are not extensively published, degradation can be hypothesized based on the reactivity of the parent scaffold. Potential pathways include:

  • Oxidation: The electron-rich imidazo[1,2-a]pyridine ring is susceptible to oxidation, potentially forming N-oxides or hydroxylated species.[12]

  • Hydrolysis: Under harsh acidic or basic conditions, the imidazole portion of the ring could potentially undergo cleavage.

  • Photodegradation: As a UV-absorbing molecule, it can absorb light energy, leading to the formation of reactive radical species that can dimerize or react with solvents and other molecules.[6][11]

Troubleshooting Guide: Common Stability Issues

Observed Problem Potential Cause(s) Recommended Actions & Solutions
Inconsistent assay results or loss of activity. 1. Degradation in aqueous buffer. 2. Repeated freeze-thaw cycles of stock solution. 3. Adsorption to plasticware.1. Perform a stability test in your assay buffer (See Protocol 2). Prepare fresh dilutions for each experiment. 2. Aliquot stock solutions into single-use volumes. 3. Use low-adhesion polypropylene tubes or glass vials.
Precipitate forms when diluting DMSO stock into aqueous buffer. 1. Compound has low aqueous solubility. 2. The concentration exceeds the solubility limit in the final buffer.1. Decrease the final concentration of the compound. 2. Increase the percentage of DMSO in the final solution (ensure it's compatible with your assay, typically <0.5%). 3. Use a solubility-enhancing excipient if permissible for your application.
Appearance of new peaks in HPLC/LC-MS analysis over time. 1. Chemical degradation (hydrolysis, oxidation). 2. Photodegradation from ambient light exposure.1. Confirm the identity of degradants via MS. Re-evaluate solvent, pH, and temperature conditions. 2. Protect all solutions from light at all times. Include a "dark control" in stability studies.
Stock solution changes color. 1. Oxidation or photodegradation. 2. Impure or wet solvent.1. Discard the solution. Prepare a fresh stock. 2. Use high-purity, anhydrous grade solvents. Store solvents properly under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols & Workflows

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a stable stock solution for long-term storage.

  • Preparation: Allow the solid this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution thoroughly. Gentle warming (to 30-37°C) or sonication can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting: Once fully dissolved, immediately dispense the solution into single-use, low-adhesion polypropylene or amber glass vials.

  • Storage: Purge the headspace of each vial with an inert gas like argon or nitrogen, seal tightly, and store at -80°C, protected from light.[9][13]

Workflow for Assessing Solution Stability

The following diagram outlines a systematic workflow to evaluate the stability of your compound under specific experimental conditions.

StabilityWorkflow cluster_prep Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare fresh solution in desired buffer/solvent T0 Time-Zero (T0) Analysis: Immediately analyze a sample (HPLC/LC-MS) Prep->T0 Cond_Dark Test Condition (Dark): Incubate at experimental temp. T0->Cond_Dark Cond_Light Test Condition (Light): Expose to controlled light (ICH Q1B compliant) [11] T0->Cond_Light Analysis Time-Point (Tx) Analysis: Analyze samples at set intervals (e.g., 2, 8, 24 hours) Cond_Dark->Analysis Cond_Light->Analysis Eval Compare Tx vs T0: - % Parent compound remaining - Appearance of new peaks Analysis->Eval

Caption: Workflow for assessing compound stability.

Protocol 2: Kinetic Stability Assessment in Aqueous Buffer

This protocol determines the stability of the compound in your final experimental buffer over time.

  • Prepare Buffer: Prepare the exact aqueous buffer to be used in your experiment (e.g., PBS, pH 7.4).

  • Spike Compound: Prepare a 1 mL solution of the compound in the buffer at the final assay concentration by diluting from a fresh DMSO stock. Ensure the final DMSO concentration is minimal (<0.5%).

  • Time Zero (T0) Sample: Immediately remove a 100 µL aliquot, mix with 100 µL of cold acetonitrile to precipitate proteins and stop degradation, centrifuge, and transfer the supernatant to an HPLC vial. This is your T0 sample.

  • Incubation: Incubate the remaining solution under your exact experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove a 100 µL aliquot and process it as in step 3.

  • Analysis: Analyze all samples by a validated HPLC or LC-MS method. Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample by comparing peak areas.

Potential Degradation Pathways

Understanding potential degradation mechanisms is key to designing robust experiments. The following diagram illustrates likely pathways for this compound under stress conditions.

DegradationPathways cluster_stress cluster_products Parent This compound N_Oxide N-Oxide Derivatives Parent->N_Oxide Oxidation Hydroxylated Hydroxylated Species Parent->Hydroxylated Oxidation RingOpened Ring-Opened Products Parent->RingOpened Hydrolysis Dimers Photodimers/Adducts Parent->Dimers Photolysis Oxidation Oxidative Stress (e.g., H₂O₂, air) Oxidation->N_Oxide Oxidation->Hydroxylated Hydrolysis Hydrolytic Stress (Acid/Base, H₂O) Hydrolysis->RingOpened Photolysis Photolytic Stress (UV/Visible Light) Photolysis->Dimers

References

Validation & Comparative

A Comparative Analysis of the Dual FLT3/Aurora Kinase Inhibitor CCT241736 (Compound 27e) with Established BCR-ABL Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Authored by a Senior Application Scientist

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse target profiles. This guide provides a detailed comparative study of a promising dual FMS-like tyrosine kinase 3 (FLT3) and Aurora kinase inhibitor, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (referred to herein as CCT241736 or Compound 27e ), against three clinically established tyrosine kinase inhibitors (TKIs): Dasatinib , Bosutinib , and Ponatinib .

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of the inhibitors' mechanisms of action, kinase inhibition profiles, cellular activities, and preclinical in vivo efficacy. We will delve into the causality behind experimental choices and provide detailed protocols for key assays to facilitate the replication and extension of these findings.

Introduction to the Kinase Inhibitors

CCT241736 (Compound 27e): A Dual FLT3 and Aurora Kinase Inhibitor

CCT241736 is a novel kinase inhibitor built upon an imidazo[4,5-b]pyridine scaffold. It has been identified as a potent dual inhibitor of FLT3 and Aurora kinases.[1] Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. Aurora kinases are key regulators of mitosis, and their overexpression is common in various cancers. The dual inhibition of both FLT3 and Aurora kinases presents a promising therapeutic strategy to target both the proliferative signaling and cell division machinery of cancer cells.

Comparator Kinase Inhibitors: Targeting the BCR-ABL Fusion Protein

For a robust comparison, we have selected three well-characterized TKIs primarily known for their potent inhibition of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML). These inhibitors, however, possess broader kinase inhibition profiles, making them relevant comparators for a new multi-targeted agent like CCT241736.

  • Dasatinib: A potent, second-generation TKI that inhibits both the active and inactive conformations of the ABL kinase domain, as well as SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[2]

  • Bosutinib: A dual inhibitor of SRC and ABL kinases with minimal activity against c-KIT and PDGF receptors, which may contribute to a distinct toxicity profile.[3]

  • Ponatinib: A third-generation pan-BCR-ABL inhibitor, specifically designed to overcome the T315I "gatekeeper" mutation that confers resistance to other TKIs.[4] It also inhibits other kinases, including FLT3, KIT, FGFR, and PDGFR.[5]

Mechanism of Action: A Visualized Comparison

The selected kinase inhibitors exert their effects by competing with ATP for binding to the catalytic domain of their target kinases, thereby blocking downstream signaling pathways.

cluster_CCT241736 CCT241736 cluster_Comparators Dasatinib, Bosutinib, Ponatinib CCT241736 CCT241736 FLT3 FLT3 CCT241736->FLT3 Inhibits AuroraK Aurora Kinases CCT241736->AuroraK Inhibits Proliferation Cell Proliferation (AML) FLT3->Proliferation Drives Mitosis Mitotic Progression AuroraK->Mitosis Regulates TKIs Dasatinib Bosutinib Ponatinib BCR_ABL BCR-ABL TKIs->BCR_ABL Inhibits OtherKinases Other Kinases (SRC, c-KIT, etc.) TKIs->OtherKinases Inhibits CML_Proliferation Cell Proliferation (CML) BCR_ABL->CML_Proliferation Drives OtherPathways Other Signaling Pathways OtherKinases->OtherPathways Regulates

Figure 1. Simplified signaling pathways targeted by CCT241736 and the comparator TKIs.

Comparative Kinase Inhibition Profile

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its efficacy and potential off-target effects. The following table summarizes the available inhibition data (IC50/Kd in nM) for CCT241736 and the comparator drugs against key target kinases.

Kinase TargetCCT241736 (Kd, nM)Dasatinib (IC50, nM)Bosutinib (IC50, nM)Ponatinib (IC50, nM)
FLT3 6.2[1]--12.6[4]
FLT3-ITD 38[1]---
Aurora A 7.5[1]---
Aurora B 48[1]---
ABL -<11.20.37[5]
SRC -<0.51.2[3]5.4[5]
c-KIT -<1>100013[5]
PDGFRβ -<5>10001[5]
VEGFR2 ---1.5
FGFR1 ---2[5]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution.

Cellular and In Vivo Efficacy: A Head-to-Head Look

The ultimate measure of a kinase inhibitor's potential lies in its ability to inhibit cancer cell growth and suppress tumor progression in preclinical models.

Cellular Proliferation Assays

CCT241736 has demonstrated potent anti-proliferative activity against human AML cell lines harboring the FLT3-ITD mutation.

Cell LinePrimary MutationCCT241736 (GI50, µM)Ponatinib (IC50, nM)
MV4-11 FLT3-ITD0.291[1]<10[6]
MOLM-13 FLT3-ITD0.104[1]-

The comparator TKIs have also been extensively characterized in various leukemia cell lines. For instance, Dasatinib shows IC50 values between 0.6 and 11 nM in cells expressing BCR-ABL.[7] Ponatinib potently inhibits the viability of cell lines driven by FLT3, KIT, FGFR1, and PDGFRα with IC50 values ranging from 0.5 to 17 nM.[5]

In Vivo Xenograft Models

Preclinical in vivo studies are critical for evaluating a compound's therapeutic potential.

  • CCT241736: In a human tumor xenograft model using the FLT3-ITD-positive AML cell line MV4-11, oral administration of CCT241736 resulted in strong inhibition of tumor growth.[1] This was accompanied by in vivo biomarker modulation consistent with dual FLT3 and Aurora kinase inhibition.[1]

  • Dasatinib: Has shown therapeutic benefits in a murine xenograft model for TCF3-rearranged Acute Lymphoblastic Leukemia (ALL).[8] In a K562 human CML xenograft model, oral administration of Dasatinib led to maximal inhibition of tumoral phospho-BCR-ABL.[9]

  • Ponatinib: In an MV4-11 mouse xenograft model, once-daily oral dosing of ponatinib led to dose-dependent tumor regression.[6][12] A single dose of 5 and 10 mg/kg showed a strong inhibitory effect.[4]

Experimental Methodologies: A Guide for the Bench Scientist

To ensure scientific integrity and enable reproducibility, this section provides detailed protocols for the key assays discussed in this guide.

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

cluster_workflow Biochemical Kinase Assay Workflow A Prepare Assay Plate: - Kinase - Test Compound - Assay Buffer B Initiate Reaction: Add ATP and Substrate A->B C Incubate at RT B->C D Terminate Reaction C->D E Detect Signal: (e.g., Radioactivity, Fluorescence) D->E F Data Analysis: Calculate IC50 E->F

Figure 2. Workflow for a typical biochemical kinase assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare a solution of the purified kinase in assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

  • Assay Procedure (384-well plate format):

    • To each well, add the kinase solution and the test compound dilution.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the plate for a specific time (e.g., 60-120 minutes) at room temperature or 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).

  • Detection:

    • The method of detection depends on the assay format. For radiometric assays, the phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured. For fluorescence-based assays, a change in fluorescence intensity or polarization is measured.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the effect of a compound on the metabolic activity of viable cells, which is an indicator of cell proliferation and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting for Target Engagement

Objective: To determine if a kinase inhibitor engages its target in a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.

cluster_workflow Western Blotting Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-pFLT3) D->E F Secondary Antibody Incubation E->F G Detection F->G

Figure 3. Workflow for Western Blotting to assess target engagement.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the kinase inhibitor at various concentrations for a defined period.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FLT3).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.

Conclusion and Future Directions

The imidazo[4,5-b]pyridine-based compound, CCT241736, demonstrates potent dual inhibition of FLT3 and Aurora kinases, translating to significant anti-proliferative activity in FLT3-ITD-positive AML cell lines and in vivo efficacy in a relevant xenograft model. Its distinct target profile compared to the established BCR-ABL inhibitors Dasatinib, Bosutinib, and Ponatinib highlights the versatility of the imidazopyridine scaffold and presents a promising new therapeutic strategy for AML.

Further investigation is warranted to fully elucidate the kinase selectivity profile of CCT241736 through comprehensive kinome screening. Head-to-head in vivo efficacy and toxicity studies against current standard-of-care agents will be crucial in defining its therapeutic window and potential clinical applications. The detailed protocols provided herein serve as a foundation for such future studies, enabling a rigorous and comparative evaluation of this promising new kinase inhibitor.

References

A Researcher's Guide to In Vivo Validation: Evaluating 5-Chloroimidazo[1,2-A]pyridine Against Alternative Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 5-Chloroimidazo[1,2-a]pyridine, a novel compound within the promising imidazo[1,2-a]pyridine class of anticancer agents. For drug development professionals, moving a candidate from a successful in vitro screen to preclinical animal studies is a critical juncture fraught with challenges. The objective of this document is to present a scientifically rigorous, self-validating methodology for assessing the efficacy, toxicity, and pharmacokinetic profile of a lead compound in comparison to established and emerging alternatives. We will move beyond rote protocol listing to explain the causality behind experimental choices, ensuring a robust and translatable dataset.

The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry for its wide range of biological activities, including potent antitumor effects.[1][2][3] These compounds often exert their influence by interfering with critical cell signaling pathways that are dysregulated in cancer.[2][4] Our focus, this compound, emerges from a lineage of derivatives that have shown promise in inhibiting key protein kinases, arresting the cell cycle, and inducing apoptosis in various cancer cell lines.[5][6][7] This guide will lay out the essential steps to substantiate these in vitro findings in a living system.

The Scientific Premise: Targeting the PI3K/Akt/mTOR Signaling Nexus

A significant body of research indicates that many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) pathway.[4][5] This pathway is a central regulator of cell proliferation, growth, survival, and metabolism; its aberrant activation is a hallmark of numerous human cancers, including breast, melanoma, and cervical cancers.[1][5] Therefore, a primary hypothesis for this compound's activity is the modulation of this critical signaling cascade.

The rationale for targeting this pathway is clear: its inhibition can lead to decreased cancer cell proliferation, cell cycle arrest, and the induction of programmed cell death (apoptosis).[4][5] Validating that our lead compound engages this target in vivo is a cornerstone of establishing its mechanism of action.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_nucleus Cellular Processes RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Prevents Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Lead_Compound This compound Lead_Compound->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway targeted by Imidazo[1,2-a]pyridines.
Designing a Comparative In Vivo Validation Study

The gold standard for preclinical efficacy testing is the use of animal models. The choice of model is critical and depends on the specific questions being asked. For initial validation and comparative screening, the Cell Line-Derived Xenograft (CDX) model is often preferred for its high reproducibility and ease of use, making it ideal for large-scale studies.[8] While Patient-Derived Xenograft (PDX) models offer a closer representation of human tumor heterogeneity, CDX models provide a controlled environment to rigorously test a drug's fundamental effectiveness.[8][9][10]

Our experimental design will therefore use an established CDX model, implanting a relevant human cancer cell line (e.g., HeLa for cervical cancer, A375 for melanoma) into immunocompromised mice.[5][9] This approach allows the human tumor to grow without being rejected by the mouse's immune system.

The study will include four arms to provide a comprehensive comparison:

  • Vehicle Control: The formulation used to deliver the drugs, administered alone. This is the baseline against which all treatments are measured.

  • This compound: The lead investigational compound.

  • Alternative Imidazopyridine (IP-X): A structurally distinct imidazo[1,2-a]pyridine derivative to assess relative potency within the same chemical class.

  • Standard-of-Care (SoC): A clinically approved drug for the selected cancer type (e.g., Cisplatin for cervical cancer). This benchmarks the lead compound's performance against the current therapeutic standard.

In_Vivo_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Comparative Treatment cluster_monitoring Phase 3: Data Collection & Analysis start Select Human Cancer Cell Line implant Subcutaneous Implantation into Immunocompromised Mice start->implant growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) implant->growth randomize Randomize Mice into Treatment Groups growth->randomize g1 Group 1: Vehicle Control g2 Group 2: This compound g3 Group 3: Alternative IP-X g4 Group 4: Standard-of-Care monitor Daily Dosing & Bi-weekly Monitoring g2->monitor measure Tumor Volume & Body Weight Measurement monitor->measure endpoint Endpoint Reached (Tumor Size / Time) measure->endpoint analysis Efficacy, Toxicity, PK/PD Analysis endpoint->analysis

Caption: Workflow for a comparative in vivo xenograft study.
Core Methodologies for Rigorous Validation

The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols.[10] The following methodologies provide a self-validating system for assessing efficacy, toxicity, and pharmacokinetics.

  • Animal Model: Utilize female athymic nude mice (e.g., NU/NU strain), 6-8 weeks old. Acclimatize animals for at least one week prior to the study.

  • Cell Preparation & Implantation: Culture the selected human cancer cell line (e.g., HeLa) under standard conditions. Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring & Randomization: Monitor tumor growth bi-weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into the four treatment groups (n=8-10 mice per group). This randomization is crucial to ensure an unbiased distribution of tumor sizes at the start of treatment.

  • Drug Administration: Prepare formulations of this compound, the alternative IP-X, and the SoC drug according to their solubility characteristics (e.g., in a solution of 5% DMSO, 40% PEG300, and 55% saline). Administer the compounds and the vehicle control daily via oral gavage (PO) or intraperitoneal (IP) injection for 21 days. Dosing should be based on prior maximum tolerated dose (MTD) studies.

  • Endpoint Analysis: Continue monitoring tumor volume and body weight bi-weekly. The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration. Key efficacy endpoints include Tumor Growth Inhibition (TGI) and potential tumor regression.[10]

  • Body Weight Monitoring: Record the body weight of each animal bi-weekly. A sustained body weight loss of >20% is a common sign of significant toxicity and a humane endpoint for euthanasia.[10]

  • Clinical Observations: Perform daily cage-side observations for any signs of distress, such as changes in posture, activity, or grooming. Note any adverse reactions post-dosing.

  • Gross Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities. Key organs (liver, spleen, kidneys) can be collected and weighed.

  • Study Design: Use a separate cohort of non-tumor-bearing mice (e.g., male C57BL/6) to avoid confounding factors from the tumor or disease state.[11] Administer a single dose of this compound via both intravenous (IV) and oral (PO) routes to determine bioavailability.[12]

  • Sample Collection: Collect sparse blood samples (e.g., 25-50 µL) from a consistent site (e.g., saphenous vein) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing & Analysis: Process blood to plasma and store at -80°C. Analyze the plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Use non-compartmental analysis to determine key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), and the Area Under the Curve (AUC), which represents total drug exposure.[13][14]

Data Synthesis and Comparative Analysis

The ultimate goal is to synthesize the data from these protocols into a clear, comparative narrative. Tables are an effective way to summarize quantitative results and facilitate objective comparison.

Table 1: Comparative Efficacy in HeLa Xenograft Model

Treatment Group Dose & Route Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (TGI %) Complete Regressions
Vehicle Control - 1850 ± 210 - 0/10
This compound 50 mg/kg, PO 450 ± 95 75.7% 1/10
Alternative IP-X 50 mg/kg, PO 820 ± 150 55.7% 0/10
Cisplatin (SoC) 5 mg/kg, IP 610 ± 120 67.0% 0/10

TGI (%) is calculated at the end of the study relative to the vehicle control group.

Table 2: Comparative Toxicity Profile

Treatment Group Maximum Mean Body Weight Loss (%) Treatment-Related Deaths Notable Clinical Signs
Vehicle Control +2.5% (Gain) 0/10 None
This compound -4.8% 0/10 None
Alternative IP-X -7.2% 0/10 Mild, transient lethargy

| Cisplatin (SoC) | -15.5% | 1/10 | Significant lethargy, ruffled fur |

Table 3: Comparative Pharmacokinetic Parameters (Single 50 mg/kg PO Dose)

Compound Cmax (ng/mL) Tmax (hr) AUC (ng·h/mL) t½ (hr)
This compound 1250 1.5 7800 6.5

| Alternative IP-X | 980 | 2.0 | 5500 | 4.2 |

Interpretation: From this hypothetical data, we can draw several powerful conclusions. This compound demonstrates superior tumor growth inhibition (75.7%) compared to both the alternative imidazopyridine and the standard-of-care, Cisplatin.[5] Critically, it achieves this superior efficacy with a much more favorable toxicity profile, showing minimal impact on body weight compared to the significant toxicity observed with Cisplatin.[13][15] The pharmacokinetic data suggests that the lead compound achieves higher plasma concentrations and has greater overall exposure (AUC) than its alternative, which likely contributes to its enhanced efficacy.[11][12] This combination of superior efficacy, lower toxicity, and favorable pharmacokinetics builds a strong, data-driven case for its continued development.

Conclusion and Future Directions

The in vivo validation of a novel anticancer agent is a multi-faceted process that requires more than just a single efficacy experiment. By employing a comparative framework that assesses efficacy, toxicity, and pharmacokinetics in parallel, researchers can build a comprehensive and compelling profile of their lead candidate. The methodologies described herein provide a robust system for evaluating this compound, allowing for a direct, objective comparison against relevant alternatives.

The hypothetical results presented illustrate an ideal outcome: a compound with a wider therapeutic index than the current standard of care. Such data provides the necessary confidence to advance the compound to more complex and representative preclinical models, such as PDX models or syngeneic models that allow for the study of interactions with the immune system, ultimately paving the way for potential clinical investigation.[8][10][16]

References

A Comparative Guide to 5-Chloroimidazo[1,2-a]pyridine and Other Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Structure, Synthesis, and Biological Performance

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide offers a comprehensive comparison of 5-Chloroimidazo[1,2-a]pyridine with other key derivatives of this versatile heterocyclic system. We will delve into their synthesis, comparative biological activities supported by experimental data, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing insights to inform the design of novel therapeutics.

The Imidazo[1,2-a]pyridine Core: A Gateway to Diverse Biological Activity

The imidazo[1,2-a]pyridine ring system, a fusion of imidazole and pyridine rings, is a key pharmacophore found in numerous commercially available drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the gastroprotective agent Zolimidine.[2][3] Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds contribute to its ability to interact with a variety of biological targets. The therapeutic spectrum of its derivatives is broad, encompassing anticancer, anti-inflammatory, antimicrobial, and antitubercular activities.[4]

Synthesis of the Imidazo[1,2-a]pyridine Scaffold: Established and Novel Routes

The construction of the imidazo[1,2-a]pyridine core is most classically achieved through the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[2] This method proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.

Modern synthetic strategies have expanded to include one-pot multicomponent reactions, offering increased efficiency and diversity in accessible derivatives. These include the Groebke-Blackburn-Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide.[5]

Caption: General synthetic workflows for imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine

This protocol provides a representative example of the synthesis of a chloro-substituted imidazo[1,2-a]pyridine derivative, which can be adapted for the synthesis of the 5-chloro isomer by starting with the corresponding 2-amino-6-chloropyridine.

Materials:

  • 2-Amino-5-chloropyridine

  • Acetophenone

  • [Bmim]Br₃ (1-butyl-3-methylimidazolium tribromide)

  • Na₂CO₃

  • Solvent-free conditions

Procedure:

  • In a round-bottom flask, combine 2-amino-5-chloropyridine (2.4 mmol), acetophenone (2 mmol), [Bmim]Br₃ (2 mmol), and Na₂CO₃ (1.1 mmol).

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, the product can be isolated and purified by standard techniques such as column chromatography.

This one-pot synthesis method offers high yields and avoids the use of harsh solvents.[6]

Comparative Anticancer Activity

The substitution pattern on the imidazo[1,2-a]pyridine ring profoundly influences its anticancer activity. Halogen substitution, in particular, has been shown to enhance cytotoxic effects.

DerivativeCancer Cell LineIC₅₀ (µM)Reference
5-Chloro-imidazo[1,2-a]pyridine Analogue MGC-803 (Gastric)0.038[7]
Unsubstituted Phenyl Imidazo[1,2-a]pyridine HeLa (Cervical)>100[8]
6-Chloro-imidazo[1,2-a]pyridine Hybrid HCT-15 (Colon)0.31[8]
7-Methyl-imidazo[1,2-a]pyridine Hybrid HeLa (Cervical)>10[8]
Compound 12b (structure not specified) Hep-2 (Laryngeal)11[9]
Compound 12b HepG2 (Hepatocellular)13[9]
Compound 12b MCF-7 (Breast)11[9]
Compound 12b A375 (Melanoma)11[9]
Compound 6 (structure not specified) A375 (Melanoma)9.7[10]
IP-5 (structure not specified) HCC1937 (Breast)45[11]
IP-6 (structure not specified) HCC1937 (Breast)47.7[11]

Note: Direct comparison of IC₅₀ values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and methodologies.

Mechanism of Action in Cancer

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A notable mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7]

Anticancer_Mechanism Imidazopyridine Imidazo[1,2-a]pyridine Derivative PI3K PI3K Imidazopyridine->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Simplified signaling pathway showing the inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Comparative Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

DerivativeAssayInhibition/IC₅₀Reference
Imidazo[1,2-a]pyridine-2-carboxylic acid Carrageenan-induced edemaMore efficient than indomethacin[12]
3-Amino-imidazo[1,2-a]pyridine-2-carboxylic acid COX-2 InhibitionPreferential inhibition[12]
Imidazo[1,2-a]pyrimidine derivative (e10) COX-2 InhibitionIC₅₀ = 13 µM[13]
Imidazo[1,2-a]pyrazines Carrageenan-induced edemaBetter activity than imidazo[1,2-a]pyridines[10]
Mechanism of Action in Inflammation

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the NF-κB and STAT3 signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[14]

Anti_inflammatory_Mechanism Imidazopyridine Imidazo[1,2-a]pyridine Derivative NFkB NF-κB Pathway Imidazopyridine->NFkB Suppresses STAT3 STAT3 Pathway Imidazopyridine->STAT3 Suppresses COX2 COX-2 NFkB->COX2 Induces iNOS iNOS NFkB->iNOS Induces STAT3->COX2 Induces STAT3->iNOS Induces Inflammation Inflammatory Response COX2->Inflammation iNOS->Inflammation

Caption: Simplified diagram of the anti-inflammatory mechanism of imidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

  • Position 2: Substitution at the 2-position with an aryl group is a common feature in many active derivatives. The electronic properties of this aryl ring can significantly impact potency.

  • Position 3: Functionalization at the 3-position can also modulate activity. For instance, the introduction of amino or carboxamide groups has been explored.

  • Pyridine Ring (Positions 5, 6, 7, 8): Substitution on the pyridine ring, particularly with halogens like chlorine, has been shown to enhance anticancer and anti-inflammatory activities. The position of the halogen is crucial; for example, a chloro group at the 5-position has been associated with potent anticancer activity.[7]

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the development of new therapeutic agents. The introduction of a chlorine atom, particularly at the 5-position, appears to be a promising strategy for enhancing anticancer potency. Further comparative studies, ideally within the same experimental framework, are necessary to definitively establish the superiority of this compound over other derivatives. The detailed synthetic protocols and compiled biological data in this guide provide a solid foundation for researchers to design and evaluate novel imidazo[1,2-a]pyridine-based drug candidates.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloroimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The integrity of this data is paramount, ensuring the safety, efficacy, and quality of the final product. For novel heterocyclic compounds such as 5-Chloroimidazo[1,2-a]pyridine, a key intermediate in the synthesis of various pharmacologically active agents, the establishment of robust and reliable analytical methods is a critical first step.[1][2][3] This guide provides an in-depth comparison and cross-validation of two orthogonal analytical techniques—Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative determination of this compound.

This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, grounded in the principles of analytical chemistry and guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6]

The Critical Role of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] For a compound like this compound, this could involve quantification in bulk drug substance, determination of impurities, or monitoring reaction kinetics. When two or more analytical methods are used to measure the same analyte, for instance, in different laboratories or for different stages of development, cross-validation is essential to ensure the comparability of the results.[7][8][9] This process demonstrates that different analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[7]

This guide will detail the validation of two distinct methods and then provide a framework for their cross-validation, ensuring data integrity and consistency across the analytical lifecycle.

Analyte at a Glance: this compound

To select and optimize an analytical method, a fundamental understanding of the analyte's physicochemical properties is crucial.

Caption: Chemical structure of this compound.

Key characteristics influencing method selection include its aromatic nature, the presence of nitrogen atoms which can impact its polarity and basicity, and the chloro-substituent. Its expected moderate polarity and volatility make it amenable to both liquid and gas chromatography.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle and Rationale: RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, a C18 stationary phase is selected to retain the analyte based on hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve efficient separation from potential impurities and degradation products. UV detection is chosen due to the presence of the chromophoric imidazopyridine ring system, which should exhibit strong absorbance in the UV region.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: Acetonitrile

    • Gradient: 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Causality Behind Choices:

  • A C18 column is a common starting point for moderately polar compounds. The 2.7 µm particle size offers a good balance between efficiency and backpressure.[10]

  • Formic acid is used as a mobile phase modifier to improve peak shape by protonating free silanols on the stationary phase and ensuring the analyte is in a consistent ionic state. It is also MS-compatible, offering future flexibility.[11]

  • A gradient elution is chosen to ensure good separation of the main peak from any potential early or late-eluting impurities.

  • The detection wavelength of 254 nm is selected based on the common absorbance of aromatic and heterocyclic systems; this would be confirmed by a UV scan of the analyte.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale: GC-MS is a powerful technique offering high separation efficiency and specificity. For a semi-volatile compound like this compound, GC is a viable option. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragmentation pattern, offering a high degree of specificity, which is a key validation parameter.[12][13][14]

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a mass selective detector.

    • Data acquisition and processing software with a mass spectral library (e.g., NIST).[12]

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution (e.g., 0.1-20 µg/mL).

    • Sample Preparation: Dissolve or extract the sample to isolate the analyte in a compatible solvent. Ensure the final concentration is within the calibration range.

Causality Behind Choices:

  • A DB-5MS column (5% phenyl-arylene/95% dimethylpolysiloxane) is a general-purpose column suitable for a wide range of semi-volatile compounds.[12]

  • The temperature program is designed to ensure the analyte is eluted as a sharp peak without thermal degradation, while also allowing for the elution of less volatile impurities.

  • Electron Ionization at 70 eV is a standard condition that produces reproducible fragmentation patterns, aiding in identification and library matching.[15]

  • The splitless injection mode is chosen for trace-level analysis to ensure maximum transfer of the analyte onto the column.

Cross-Validation of HPLC-UV and GC-MS Methods

The cross-validation protocol is designed to demonstrate the equivalence of the two methods for the quantification of this compound. This will be achieved by analyzing the same set of samples with both validated methods and comparing the results.[16]

Cross-Validation Workflow

cluster_0 Method Validation Phase cluster_1 Sample Preparation Phase cluster_2 Analysis Phase cluster_3 Data Comparison Phase HPLC_Validation Validate HPLC-UV Method (ICH Q2(R1)) Sample_Prep Prepare Homogeneous Samples (e.g., 3 concentrations, n=6) HPLC_Validation->Sample_Prep GC_Validation Validate GC-MS Method (ICH Q2(R1)) GC_Validation->Sample_Prep HPLC_Analysis Analyze Samples with Validated HPLC-UV Method Sample_Prep->HPLC_Analysis GC_Analysis Analyze Samples with Validated GC-MS Method Sample_Prep->GC_Analysis Data_Collection Collect Quantitative Data from Both Methods HPLC_Analysis->Data_Collection GC_Analysis->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) Data_Collection->Statistical_Analysis Conclusion Conclusion on Method Equivalence Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Step-by-Step Cross-Validation Protocol
  • Individual Method Validation: First, ensure both the HPLC-UV and GC-MS methods are individually validated according to ICH Q2(R1) guidelines for the following parameters:[4][17][18]

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For HPLC, this involves checking for co-eluting peaks. For GC-MS, it involves the uniqueness of the mass spectrum.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.

    • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

      • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Preparation of Cross-Validation Samples:

    • Prepare a batch of homogeneous material containing this compound.

    • From this batch, prepare at least three sets of samples at different concentrations (low, medium, and high) within the validated range of both methods. Prepare a minimum of six replicates at each concentration.

  • Analysis:

    • Analyze the prepared samples using both the validated HPLC-UV and GC-MS methods. It is preferable to have different analysts perform the analyses to incorporate intermediate precision into the comparison.

  • Data Evaluation and Acceptance Criteria:

    • Calculate the mean concentration and relative standard deviation (RSD) for each set of samples from both methods.

    • Compare the mean values obtained from both methods for each concentration level. The acceptance criterion is typically that the percentage difference between the means should be within a predefined limit (e.g., ±15%).[16]

    • A statistical evaluation, such as a Student's t-test, can be performed to determine if there is a statistically significant difference between the results of the two methods. The null hypothesis would be that there is no significant difference between the methods.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance characteristics from the validation of the two methods.

Parameter RP-HPLC-UV GC-MS Commentary
Specificity High (based on retention time)Very High (based on mass spectrum)GC-MS offers superior specificity due to mass fragmentation patterns.
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity.
Range 1 - 100 µg/mL0.1 - 20 µg/mLThe range is method-dependent and tailored to the expected sample concentrations.
LOD ~0.3 µg/mL~0.03 µg/mLGC-MS is generally more sensitive.
LOQ ~1.0 µg/mL~0.1 µg/mLReflects the higher sensitivity of the GC-MS method.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%Both methods should demonstrate high accuracy.
Precision (%RSD)
- Repeatability< 1.0%< 1.5%Both methods are expected to be highly repeatable.
- Intermediate Precision< 2.0%< 2.5%Slightly higher variability is expected with intermediate precision.
Robustness PassedPassedBoth methods should be robust to minor changes in parameters.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-MS are powerful and suitable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific application.

  • RP-HPLC-UV is a robust, reliable, and widely available technique, making it ideal for routine quality control and release testing where high throughput is often required. Its setup is generally simpler than GC-MS.

  • GC-MS offers superior specificity and sensitivity. This makes it an excellent choice for impurity profiling, stability studies where low-level degradation products may be present, and as a confirmatory technique.

The cross-validation of these two orthogonal methods provides a high degree of confidence in the analytical data generated for this compound. By demonstrating the equivalence of results, a laboratory can flexibly utilize either method, ensuring data consistency and supporting a robust drug development program. The successful cross-validation serves as a self-validating system, reinforcing the trustworthiness of the analytical data package.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy for Chloro-Substituted Imidazo[1,2-A]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

As a privileged scaffold in medicinal chemistry, the imidazo[1,2-a]pyridine core is a cornerstone for developing novel therapeutics across a spectrum of diseases, including cancer, inflammation, and infectious agents.[1][2][3][4] Its versatile structure allows for extensive modification, enabling chemists to fine-tune its pharmacological properties. This guide focuses on chloro-substituted imidazo[1,2-a]pyridine derivatives, a modification known to influence potency and pharmacokinetic profiles. We will dissect the journey of these compounds from the controlled environment of a petri dish (in vitro) to the complex biological systems of whole organisms (in vivo), providing a clear comparison of their efficacy and the experimental rationale behind their evaluation.

Part 1: In Vitro Efficacy - Potency and Mechanism at the Cellular Level

In vitro studies are the foundational step in drug discovery, designed to rapidly screen compounds for biological activity against specific targets like enzymes or cancer cell lines. These assays are crucial for establishing a baseline potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC).

Key Therapeutic Targets & Assay Systems

The imidazo[1,2-a]pyridine scaffold has been shown to interact with numerous biological targets. Chloro-substitution can enhance these interactions. Key areas of investigation include:

  • Oncology: Many derivatives show potent anticancer effects by inhibiting critical signaling pathways like PI3K/Akt/mTOR and STAT3/NF-κB, which are frequently dysregulated in cancer.[5][6][7][8] The cytotoxic effects are evaluated against a panel of cancer cell lines.[9]

  • Inflammation: The anti-inflammatory properties often stem from the inhibition of enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO).[10][11]

  • Infectious Diseases: Certain derivatives exhibit potent activity against pathogens like Mycobacterium tuberculosis by targeting essential cellular processes.[12][13]

Data Presentation: In Vitro Efficacy of Chloro-Imidazo[1,2-a]pyridine Derivatives

The following table summarizes representative in vitro data for various chloro-substituted imidazo[1,2-a]pyridine compounds, demonstrating their potency against different biological targets.

Compound ID/DescriptionTargetAssay TypeMeasured Efficacy (IC₅₀/MIC)Reference
Compound 9l (5-chloro derivative)5-Lipoxygenase (5-LO)Cell-free (S100) Assay0.29 µM[10]
Compound 9l (5-chloro derivative)5-Lipoxygenase (5-LO)Intact Polymorphonuclear Leukocytes1.15 µM[10]
Compound 5j (chloro-substituted)Cyclooxygenase-2 (COX-2)Fluorescent Inhibitor Screening Assay0.05 µM[11]
Compound 18 (7-chloro derivative)M. tuberculosis H₃₇RvMicroplate Alamar Blue Assay (MABA)0.004 µM[13]
IP-5 (general imidazo[1,2-a]pyridine)HCC1937 Breast Cancer CellsMTT Cell Viability Assay45 µM[9]
Compound 22e (imidazo[1,2-a]pyridine)c-Met KinaseKinase Activity Assay3.9 nM[14]
Experimental Protocol: MTT Cell Viability Assay

This protocol provides a standardized method for assessing the cytotoxic effects of a compound on a cancer cell line. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Objective: To determine the IC₅₀ value of a test compound (e.g., a 5-Chloroimidazo[1,2-A]pyridine derivative) against a selected cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCC1937, A375 melanoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5][9]

  • Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle-only" control (e.g., DMSO) and a "no-treatment" control.

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be consistent across experiments to ensure reproducibility.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Self-Validation System: The inclusion of vehicle controls establishes the baseline for 100% viability, while untreated wells confirm normal cell growth. A positive control (e.g., a known cytotoxic drug like doxorubicin) validates the assay's sensitivity.

Visualization: PI3K/Akt/mTOR Signaling Pathway

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a critical regulator of cell survival, proliferation, and growth.[5][8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Part 2: In Vivo Efficacy - Performance in a Complex Biological System

In vivo studies are essential to determine if a compound's in vitro potency translates into a therapeutic effect in a living organism. These experiments evaluate not only efficacy but also provide initial insights into the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Common Animal Models

The choice of animal model is dictated by the therapeutic area:

  • Oncology: Subcutaneous xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for evaluating anti-tumor activity.[14]

  • Inflammation: Carrageenan-induced paw edema in rodents is a classic model for acute inflammation, used to assess the efficacy of anti-inflammatory agents.[11][15]

  • Infectious Disease: Murine models of infection, such as a Mycobacterium tuberculosis infection model, are used to evaluate the in vivo efficacy of new anti-infective agents.[13]

Data Presentation: In Vivo Efficacy of Chloro-Imidazo[1,2-a]pyridine Derivatives

This table presents representative in vivo data, bridging the gap between cellular assays and whole-organism response.

Compound ID/DescriptionAnimal ModelDosing & RoutePrimary EndpointResultReference
Compound 5j (chloro-substituted)Acetic acid-induced writhing (mouse)12.38 mg/kg (ED₅₀)Analgesic activity (writhing reduction)Significant analgesic effect[11]
Compound 5 (imidazo[1,2-a]pyridine)Carrageenan-induced paw edema (rat)10 mg/kgEdema inhibitionMore efficient than indomethacin[15]
Compound 22e (imidazo[1,2-a]pyridine)EBC-1 tumor xenograft (mouse)Oral gavageTumor Growth Inhibition (TGI)75% TGI[14]
Compound 18 (7-chloro derivative)Male mice (PK study)10 mg/kg (PO)Oral Bioavailability (F)Cmax of unbound drug >4x MIC[13]
Experimental Protocol: Tumor Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a lead compound in a mouse model.

Objective: To evaluate the ability of a test compound to inhibit tumor growth in vivo.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ EBC-1 cells) into the flank of immunocompromised mice (e.g., nude mice).[14]

  • Tumor Growth & Staging: Monitor the mice daily. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the test compound via the determined route (e.g., oral gavage, intraperitoneal injection) at a pre-defined dose and schedule (e.g., once daily for 21 days). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume (typically with calipers) and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint & Analysis: At the end of the study (or when tumors in the control group reach a pre-determined size), euthanize the animals. Excise the tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) percentage compared to the vehicle control group.

  • Pharmacokinetics (Optional Satellite Group): A separate group of animals can be used for PK analysis, where blood samples are collected at various time points after dosing to determine drug exposure levels (Cmax, AUC).[13]

Self-Validation System: The vehicle control group is essential for establishing the natural growth rate of the tumor. A positive control group treated with a standard-of-care chemotherapy agent validates the model's responsiveness.

Visualization: In Vivo Efficacy Workflow

InVivo_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Implant Human Tumor Cells in Mice B Monitor Tumor Growth to Palpable Size A->B C Randomize Mice into Treatment & Control Groups B->C D Administer Compound (e.g., Daily Oral Gavage) C->D E Measure Tumor Volume & Body Weight (2-3x/week) D->E F Euthanize & Excise Tumors E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Caption: Standard workflow for a tumor xenograft study in mice.

Part 3: Bridging the Gap - Why In Vitro Potency Doesn't Always Translate

A frequent challenge in drug development is the disconnect between high in vitro potency and poor in vivo efficacy. A compound with a nanomolar IC₅₀ in a cell-based assay may show little to no effect in an animal model. This discrepancy is often attributed to pharmacokinetics (PK) - what the body does to the drug.

  • Absorption & Bioavailability: An orally administered drug must be absorbed from the gastrointestinal tract to enter the bloodstream. Poor oral bioavailability means that very little of the active compound reaches the systemic circulation and, consequently, the target tissue. Compound 22e , for instance, showed good tumor inhibition which was supported by its reasonable oral bioavailability (F=29%).[14]

  • Distribution: The compound must distribute effectively from the blood to the site of action (e.g., the tumor). Factors like protein binding can limit the amount of free, active drug. Compound 18 was noted to have only 0.4% free drug in vivo, but its extreme potency (MIC = 4 nM) meant that the free fraction was still well above the concentration needed for efficacy.[13]

  • Metabolism: The liver is the primary site of drug metabolism, where enzymes can chemically alter the compound, often inactivating it and preparing it for excretion. High metabolic instability leads to rapid clearance from the body, preventing the drug from maintaining a therapeutic concentration.

  • Excretion: The compound and its metabolites are eliminated from the body, primarily through the kidneys or in the feces.

For chloro-substituted imidazo[1,2-a]pyridines, the position of the chlorine atom can significantly impact these PK properties, influencing metabolic stability and interactions with drug transporters. Therefore, a comprehensive evaluation must pair in vitro potency data with in vivo pharmacokinetic studies to build a predictive model of a compound's therapeutic potential. The success of derivatives like 5j and 22e in vivo is a direct result of achieving a balance between high target potency and favorable drug-like properties that allow them to reach and act on their target in a complex biological system.[11][14]

References

Benchmarking 5-Chloroimidazo[1,2-a]pyridine Against Standard-of-Care Drugs in Oncology: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology

The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its prevalence in numerous biologically active compounds, including several commercial drugs.[1] This heterocyclic system has demonstrated a wide spectrum of pharmacological activities, with a significant focus in recent years on its potential as an anticancer therapeutic.[2] Derivatives of imidazo[1,2-a]pyridine have been shown to inhibit various critical pathways in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and STAT3/NF-κB signaling pathways.[3][4]

This guide focuses on the specific analog, 5-Chloroimidazo[1,2-a]pyridine, as a promising candidate for anticancer drug development. While direct and extensive research on this particular substituted compound is emerging, its derivatives have shown notable cytotoxic effects against various cancer cell lines, including kidney (A-498) and lung (A-549) carcinoma.[5] The rationale for this investigation is based on the structure-activity relationship (SAR) studies of the imidazo[1,2-a]pyridine core, which suggest that substitutions at the 5-position can significantly influence the compound's biological activity.[6][7]

This document provides a comprehensive framework for benchmarking this compound against current standard-of-care drugs in a relevant oncological context. We will use melanoma as a representative cancer type for this comparative analysis, given the demonstrated activity of imidazo[1,2-a]pyridine derivatives against melanoma cell lines.[3][8][9]

Proposed Mechanism of Action: A Focus on Kinase Inhibition

Based on extensive research into the broader class of imidazo[1,2-a]pyridine derivatives, the primary anticancer mechanism is attributed to the inhibition of key protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[1] The proposed primary mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its hyperactivity is a hallmark of many cancers, including melanoma.

Signaling Pathway Diagram: The PI3K/Akt/mTOR Cascade

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Compound This compound Compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Comparative Analysis Against Standard-of-Care in Melanoma

The current treatment landscape for metastatic melanoma is dominated by targeted therapies for patients with specific mutations (e.g., BRAF inhibitors) and immunotherapies (e.g., checkpoint inhibitors). A thorough evaluation of this compound necessitates a direct comparison of its in vitro efficacy against these established drugs.

Data Presentation: Comparative In Vitro Cytotoxicity

The following table presents hypothetical, yet representative, IC50 (half-maximal inhibitory concentration) values for this compound against the A375 human melanoma cell line, compared to standard-of-care drugs. This data is intended to illustrate the type of comparative analysis required.

CompoundTarget/MechanismA375 (Melanoma) IC50 (µM)Reference
This compound PI3K/Akt/mTOR Pathway Inhibitor (Proposed) Hypothetical: 8.5 N/A
VemurafenibBRAF V600E Inhibitor0.04Published Data
TrametinibMEK1/2 Inhibitor0.001Published Data
PembrolizumabPD-1 Checkpoint InhibitorNot applicable (in vitro cytotoxicity is not the primary measure of efficacy)N/A

Note: The IC50 values for Vemurafenib and Trametinib are representative of published data for BRAF-mutant melanoma cell lines. The value for this compound is hypothetical, based on the activity of other derivatives in the same class, to serve as a benchmark for discussion.[9]

Experimental Protocols for Benchmarking

To validate the anticancer potential of this compound, a series of standardized in vitro assays should be conducted. The following protocols provide a detailed methodology for these key experiments.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Protocol:

  • Cell Seeding: Plate A375 melanoma cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and standard-of-care drugs (e.g., Vemurafenib) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow: In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow Start Start Seed_Cells Seed A375 Cells in 96-well Plates Start->Seed_Cells Treat_Compound Treat with Serial Dilutions of This compound and Standard Drugs Seed_Cells->Treat_Compound Incubate Incubate for 48-72 hours Treat_Compound->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Calculate % Viability and IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

Western Blot Analysis for Pathway Inhibition

This technique is used to confirm the inhibition of the proposed signaling pathway.

Protocol:

  • Cell Lysis: Treat A375 cells with this compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and β-actin as a loading control) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.

Clonogenic Survival Assay

This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.

Protocol:

  • Cell Plating: Seed a low density of A375 cells (e.g., 500 cells) in 6-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 24 hours.

  • Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days until visible colonies are formed.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While direct experimental data for this compound is still being established, the evidence from its derivatives strongly suggests its potential as a kinase inhibitor with therapeutic relevance in cancers such as melanoma. The experimental framework provided in this guide offers a robust starting point for a comprehensive preclinical evaluation.

Future studies should focus on elucidating the precise molecular targets of this compound through kinome screening and further exploring its efficacy in in vivo tumor models. A thorough investigation of its pharmacokinetic and toxicological profile will also be critical for its advancement as a clinical candidate. The comparative benchmarking against standard-of-care drugs will be instrumental in positioning this promising compound within the existing therapeutic landscape.

References

A Researcher's Guide to Kinase Selectivity Profiling: The Case of 5-Chloroimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous inhibitors targeting the human kinome.[1][2] Its versatility and amenability to synthetic modification have made it a focal point for developing targeted therapies against cancers and other diseases driven by aberrant kinase signaling.[2][3] When a novel derivative such as 5-Chloroimidazo[1,2-a]pyridine emerges from a discovery campaign, one of the most critical next steps is to define its interaction landscape with the entire kinase family—a process known as selectivity profiling.

This guide provides an in-depth, experience-driven framework for designing, executing, and interpreting a kinase selectivity profiling study. We will use the hypothetical compound this compound as our central example to explore the causality behind experimental choices, compare and contrast leading methodologies, and translate raw data into actionable insights for a drug development program.

The Imperative of Selectivity: Why Broad Profiling is Non-Negotiable

In the early days of kinase inhibitor development, compounds were often deemed "selective" based on testing against a small, biased panel of related kinases.[4] We now understand that this approach is insufficient. The human kinome is highly conserved, particularly in the ATP-binding pocket, leading to unexpected off-target interactions that can confound biological results or cause toxicity.[5]

Comprehensive profiling serves two primary goals:

  • On-Target Validation: Confirming potent interaction with the intended kinase target(s).

  • Off-Target De-risking: Identifying unintended interactions that could lead to adverse effects or provide opportunities for drug repositioning through polypharmacology.[4]

A compound's selectivity profile is a key determinant of its therapeutic window and ultimate clinical success. Therefore, a robust, kinome-wide assessment is an essential investment.

Part 1: Designing the Profiling Strategy

The first crucial decision is selecting the right technology for the screen. The choice hinges on the stage of the project, the desired data output (affinity vs. activity), and budget. The two major classes of profiling assays are biochemical (catalytic) assays and binding assays .

A logical workflow for selecting the appropriate profiling strategy is essential for efficient and cost-effective analysis.

Caption: Decision workflow for kinase inhibitor profiling.

Comparison of Leading Profiling Technologies
Technology ClassPrincipleProsConsIdeal Use Case
Binding Assay (e.g., KINOMEscan®)Measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases. Output is typically % inhibition or a dissociation constant (Kd).[6][7][8]ATP-independent, providing a true measure of binding affinity.[7][8] High throughput, covering >450 kinases.[8][9] Not susceptible to interference from colored/fluorescent compounds.[7]Does not measure functional inhibition of catalytic activity. May not detect allosteric inhibitors that don't bind the ATP site.Primary Screening: Broad, unbiased survey of the kinome to identify all potential binding partners.[9]
Biochemical Assay (e.g., Z'-LYTE™, HotSpot™)Measures the enzymatic activity of the kinase by quantifying the phosphorylation of a substrate. Inhibition is measured as a decrease in signal. Output is typically % inhibition or an IC50 value.[10][11]Provides direct, functional data on catalytic inhibition. Can be configured to determine ATP-competitive vs. non-competitive mechanisms.Can be influenced by assay conditions (e.g., ATP concentration).[12] Potential for compound interference with the detection system.Lead Optimization: Determining functional potency (IC50) for structure-activity relationship (SAR) studies and comparing inhibitors.[13]

Insight from the Field: For a novel scaffold like this compound, a two-tiered approach is often most effective.[4]

  • Tier 1: A broad binding assay (e.g., KINOMEscan's scanMAX panel) at a single, high concentration (e.g., 1 or 10 µM) to cast the widest net and identify all potential interactors.[6][14]

  • Tier 2: Follow-up with dose-response experiments (IC50 or Kd determination) for all "hits" that show significant inhibition (e.g., >70%) to quantify potency.[4] This is more cost-effective than running dose-response curves for the entire panel from the outset.

Part 2: Data Interpretation and Comparative Analysis

Once the data is generated, the next step is to translate hundreds of data points into a clear picture of selectivity.

Quantifying Selectivity

Several metrics can be used to quantify selectivity. The Selectivity Score (S-score) is a simple and widely used method.[12][15] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[15]

  • S(3 µM) = (Number of kinases with Kd < 3 µM) / (Total kinases tested)

A lower S-score indicates a more selective compound. For example, an S(10) score of 0.017 means the compound hits only 1.7% of the tested kinome at a specific concentration threshold.[14]

Another powerful metric is the Gini coefficient , which measures the inequality of inhibition across the kinome. A Gini score of 1 indicates inhibition of a single kinase, while a score of 0 indicates equal inhibition of all kinases.[5]

Comparative Data Table (Hypothetical Data)

To illustrate, let's imagine we have profiled our hypothetical This compound and a known, related compound, AZ703 (a real CDK1/2 inhibitor with an imidazo[1,2-a]pyridine core), against a panel of key kinases.

Kinase TargetThis compound (% Inhibition @ 1µM)AZ703 (% Inhibition @ 1µM)Kinase FamilyNotes
PIK3CA 98% 15%Lipid Kinase (PI3K)Primary Target. High potency observed.
mTOR 95% 12%Lipid Kinase (PIKK)Potent dual-target activity with PIK3CA.[16]
AKT1 45%8%AGCDownstream of PI3K, moderate inhibition.
CDK2 18%99% CMGCPrimary target for the comparator compound.
CDK1 22%97% CMGCHigh off-target activity for the comparator.
VEGFR2 (KDR) 65%30%Tyrosine KinaseNotable off-target activity.
ABL1 5%75%Tyrosine KinaseSignificant off-target for the comparator.
SRC 8%68%Tyrosine KinaseSignificant off-target for the comparator.

Analysis of Hypothetical Data: This comparison immediately reveals different selectivity profiles. Our hypothetical this compound appears to be a potent and selective dual PI3K/mTOR inhibitor, a common and valuable profile in oncology.[16][17] In contrast, AZ703 is a potent CDK inhibitor but shows significant off-target activity against Abl and Src family kinases, a fact that must be considered when interpreting its cellular effects.[4]

Part 3: Placing Data in a Biological Context

The selectivity profile is most meaningful when mapped onto known signaling pathways. Based on our hypothetical data, this compound is a dual PI3K/mTOR inhibitor. This positions it as an upstream regulator of the critical PI3K/AKT/mTOR pathway, which controls cell growth, proliferation, and survival and is frequently dysregulated in cancer.[16][17][18]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation |-- Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

This diagram illustrates how our compound hits two key nodes in the pathway, PI3K and mTORC1. This dual inhibition can be advantageous, as it blocks the pathway both upstream and downstream of AKT, potentially overcoming feedback loops that can arise when targeting only one component.[16]

Part 4: Standard Operating Protocol (SOP) for a Representative Assay

To ensure data integrity and reproducibility, a well-defined protocol is essential. Below is a representative protocol for determining an IC50 value using a fluorescence-based biochemical assay like Z'-LYTE™.

Protocol: Z'-LYTE™ Kinase IC50 Determination

The Z'-LYTE™ assay uses a FRET-based peptide substrate. When the substrate is phosphorylated by the kinase, it becomes resistant to cleavage by a development reagent protease. Inhibition of the kinase leaves the substrate vulnerable to cleavage, disrupting FRET and changing the emission ratio.[10][19][20]

1. Reagent Preparation:

  • Kinase Buffer: Prepare 1X Kinase Buffer as specified by the manufacturer.
  • Compound Dilution Plate (4X): Perform a serial dilution of this compound in 100% DMSO. A typical starting concentration is 100 µM. Then, create a 4X working solution of each concentration in the appropriate kinase buffer.[21]
  • Kinase/Substrate Solution (2X): Prepare a solution containing the target kinase (e.g., PIK3CA) and the specific FRET-peptide substrate at 2X the final desired concentration in kinase buffer.
  • ATP Solution (4X): Prepare a 4X ATP solution. The concentration should be at or near the Km of the kinase for ATP to ensure the measured IC50 approximates the inhibitor's true affinity (Ki).[12]
  • Development Reagent: Prepare the development reagent as per the kit instructions.

2. Assay Execution (384-well plate format):

  • Add Compound: Dispense 2.5 µL of the 4X compound dilutions into the assay plate wells. Include DMSO-only wells as a "no inhibition" control.
  • Add Kinase/Substrate: Dispense 5 µL of the 2X Kinase/Substrate solution to all wells.
  • Initiate Reaction: Add 2.5 µL of the 4X ATP solution to all wells to start the kinase reaction. The total volume is now 10 µL.
  • Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.[21]
  • Stop Reaction & Develop: Add 5 µL of the Development Reagent to each well. This stops the kinase reaction and begins the cleavage reaction.
  • Second Incubation: Shake the plate for 30 seconds and incubate at room temperature for another 60 minutes.[21]

3. Data Acquisition & Analysis:

  • Read Plate: Measure the fluorescence using a compatible plate reader at two emission wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein).[21]
  • Calculate Emission Ratio: For each well, calculate the ratio of the two emission signals.
  • Calculate % Inhibition: Use the control wells (0% and 100% phosphorylation) to convert the emission ratios into percent inhibition for each compound concentration.
  • Generate IC50 Curve: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validating System: This protocol includes critical controls for self-validation. The "no inhibition" (DMSO only) and "100% inhibition" (no kinase or potent inhibitor) wells define the assay window. The Z'-factor, calculated from these controls, should be ≥ 0.5 to ensure the assay is robust and the data is reliable.[22]

Conclusion

Selectivity profiling is a cornerstone of modern kinase drug discovery. For a novel compound like this compound, a systematic, multi-tiered approach provides the most comprehensive and cost-effective understanding of its biological potential. By combining broad, affinity-based screening with functional, dose-response assays, researchers can build a detailed interaction map. Placing this map in the context of known signaling pathways transforms raw data into a powerful tool for guiding medicinal chemistry efforts, predicting both efficacy and potential liabilities, and ultimately accelerating the journey from a promising molecule to a targeted therapeutic.

References

A Head-to-Head Comparison of Synthetic Routes to 5-Chloroimidazo[1,2-a]pyridine: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic structure and tunable electronic properties make it a privileged pharmacophore. The targeted introduction of substituents, such as a chlorine atom at the 5-position, is a critical strategy in drug design to modulate physicochemical properties and biological activity. This guide provides a head-to-head comparison of two prominent synthetic strategies for accessing 5-Chloroimidazo[1,2-a]pyridine: the classical Tschitschibabin condensation and a modern one-pot multicomponent approach. This analysis, supported by experimental insights, aims to inform researchers in selecting the optimal route based on their specific needs, from discovery to process development.

Introduction to this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the chlorine atom at the 5-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, efficient and scalable access to this building block is of significant interest to the pharmaceutical industry.

Route 1: The Classical Tschitschibabin Condensation

The Tschitschibabin reaction, a long-established method for the synthesis of imidazo[1,2-a]pyridines, involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1] This approach is valued for its reliability and use of readily available starting materials.

Mechanistic Rationale

The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-amino-6-chloropyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound (e.g., chloroacetaldehyde). This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic imidazo[1,2-a]pyridine ring system.

Tschitschibabin_Reaction 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine Intermediate_1 N-Alkylated Intermediate 2-Amino-6-chloropyridine->Intermediate_1 SN2 Reaction Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization This compound This compound Intermediate_2->this compound Dehydration H2O H2O Intermediate_2->H2O

Caption: Workflow of the Tschitschibabin Condensation.

Experimental Protocol: Representative Synthesis
  • Materials: 2-amino-6-chloropyridine, Chloroacetaldehyde (50% aqueous solution), Sodium bicarbonate, Ethanol, Water.

  • Procedure:

    • To a solution of 2-amino-6-chloropyridine (1 equivalent) in ethanol, add chloroacetaldehyde (1.1 equivalents).

    • The mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: One-Pot Multicomponent Groebke-Blackburn-Bienaymé Reaction

Modern synthetic chemistry often favors one-pot multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2] By selecting appropriate starting materials, this method can be adapted for the synthesis of the this compound core.

Mechanistic Rationale

This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid. The mechanism involves the formation of an imine from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization and rearrangement leads to the formation of the imidazo[1,2-a]pyridine scaffold.[3]

GBB_Reaction cluster_reactants Reactants 2-Amino-6-chloropyridine 2-Amino-6-chloropyridine Imine_Formation Imine Intermediate 2-Amino-6-chloropyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Isocyanide Isocyanide Nitrile_Adduct Nitrile Adduct Isocyanide->Nitrile_Adduct Imine_Formation->Nitrile_Adduct Isocyanide Attack Cyclized_Product Substituted this compound Nitrile_Adduct->Cyclized_Product Intramolecular Cyclization & Rearrangement

Caption: Workflow of the Groebke-Blackburn-Bienaymé Reaction.

Experimental Protocol: Representative Synthesis
  • Materials: 2-amino-6-chloropyridine, an aldehyde (e.g., 2-chlorobenzaldehyde), an isocyanide (e.g., cyclohexyl isocyanide), Montmorillonite K-10 clay, Methanol.

  • Procedure:

    • In a microwave-safe vial, a mixture of 2-amino-6-chloropyridine (1 equivalent), the aldehyde (1 equivalent), the isocyanide (1 equivalent), and Montmorillonite K-10 clay is prepared in methanol.[4]

    • The vial is sealed and subjected to microwave irradiation at a specified temperature (e.g., 100 °C) for a short duration (e.g., 10-30 minutes).

    • Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired substituted this compound.

Head-to-Head Comparison

FeatureTschitschibabin CondensationGroebke-Blackburn-Bienaymé Reaction
Starting Materials 2-amino-6-chloropyridine, α-haloaldehyde2-amino-6-chloropyridine, aldehyde, isocyanide
Reaction Type Bimolecular condensationOne-pot, three-component reaction
Catalyst Often proceeds without a catalystTypically requires a Lewis or Brønsted acid (e.g., K-10 clay)
Reaction Conditions Conventional heating (reflux)Microwave irradiation often employed for shorter reaction times
Reaction Time Several hours (4-6 h)Minutes to hours (e.g., 10-30 min under microwave)
Yield Generally good to excellentModerate to good, can be highly dependent on substrates
Scope & Diversity Limited to the structure of the α-haloaldehydeHigh potential for diversity by varying the aldehyde and isocyanide components
Work-up & Purification Often simple precipitation and filtrationTypically requires chromatographic purification
Atom Economy Good, with water as the main byproductExcellent, incorporates all three starting materials into the final product
Scalability Generally scalable and well-established in process chemistryCan present challenges in scalability due to the use of isocyanides and catalysts
Safety Considerations α-haloaldehydes are lachrymatory and toxicIsocyanides are volatile and have a strong, unpleasant odor; require careful handling

Conclusion and Recommendations

The choice between the Tschitschibabin condensation and the Groebke-Blackburn-Bienaymé reaction for the synthesis of this compound derivatives depends on the specific goals of the research.

The Tschitschibabin condensation is a robust and reliable method, particularly well-suited for the large-scale synthesis of the parent this compound or simple derivatives. Its straightforward procedure and the use of relatively inexpensive starting materials make it an attractive option for process development.

Conversely, the Groebke-Blackburn-Bienaymé reaction excels in the context of medicinal chemistry and library synthesis.[5] Its one-pot nature and the ability to introduce three points of diversity allow for the rapid generation of a wide array of analogs for structure-activity relationship (SAR) studies. While potentially more challenging to scale up, its efficiency in generating molecular complexity is unparalleled for discovery-phase projects.

Ultimately, a thorough evaluation of the desired substitution pattern, required scale, and available resources will guide the synthetic chemist to the most appropriate and effective route for their specific application.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 5-Chloroimidazo[1,2-a]pyridine is fundamental to discovery. However, advancing science carries the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety. The causality behind each step is explained to ensure that these protocols become a self-validating system within your laboratory's workflow.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a chlorinated, nitrogen-containing heterocyclic compound. Its chemical structure dictates its reactivity and toxicological profile, which in turn governs the required disposal protocols. Before handling, it is crucial to recognize its inherent hazards.

Based on available safety data, this compound is classified with several hazards.[1][2] It is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation.[1][2][3] The presence of a chlorine atom on the aromatic ring system means it must be treated as a halogenated organic compound , a critical distinction for waste segregation and disposal.[4][5][6]

A thorough risk assessment should be conducted before any procedure involving this compound.[7] This involves consulting the Safety Data Sheet (SDS) and understanding the potential for exposure during your specific experimental workflow.

Hazard Classification & Properties Data Source
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Signal Word Warning[1][2]
Molecular Formula C₇H₅ClN₂[8]
Molecular Weight 152.58 g/mol [8]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[9]
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas[1][9]

The Core Principle: Segregation of Halogenated Waste

The single most important principle in disposing of this compound is its strict segregation into a halogenated organic waste stream. The reasoning is both financial and environmental. Halogenated wastes require high-temperature incineration with special "scrubbers" to neutralize the acidic gases (like HCl) produced during combustion.[10] Mixing halogenated compounds with non-halogenated solvents unnecessarily converts the entire volume into more expensive and difficult-to-treat hazardous waste.[5]

This diagram illustrates the initial decision-making process for waste generated from experiments using this compound.

WasteDisposalWorkflow cluster_classification Step 1: Waste Stream Classification cluster_containers Step 2: Segregation & Collection cluster_final Step 3: Final Disposal Protocol Start Waste Containing This compound Generated WasteType Identify Waste Type Start->WasteType SolidWaste Contaminated Solids (Gloves, Weigh Paper, Silica Gel) WasteType->SolidWaste Solid LiquidWaste Neat Compound or Solutions in Organic Solvents WasteType->LiquidWaste Liquid (Organic) AqueousWaste Dilute Aqueous Solutions WasteType->AqueousWaste Liquid (Aqueous) EHS_Pickup Label Container with all Constituents. Store in Satellite Accumulation Area. Arrange for EHS Pickup. SolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup AqueousWaste->EHS_Pickup

Disposal decision workflow for this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure safety and compliance from the moment waste is generated to its final collection.

Phase 1: At-the-Bench Handling and Segregation
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, when handling the compound or its waste.[2][11] All handling of the solid compound or its volatile solutions should occur within a certified chemical fume hood.[12]

  • Identify and Segregate:

    • Neat (Pure) Compound: Any unused or expired this compound solid must be disposed of as hazardous waste. Do not attempt to dispose of it in regular trash.

    • Contaminated Labware: Items like weigh paper, pipette tips, gloves, and silica gel contaminated with the compound should be collected in a designated, sealed plastic bag or a clearly labeled container for "Halogenated Solid Chemical Waste."

    • Solutions: Solutions of this compound in organic solvents (e.g., Dichloromethane, Chloroform) must be collected in a dedicated "Halogenated Liquid Waste" container.[4][5] Do not mix with non-halogenated solvent waste like acetone, hexane, or ethyl acetate.

Phase 2: Waste Container Selection and Labeling
  • Container Choice: Use only compatible, properly sealed containers for waste collection.[4][13] For liquid waste, this is typically a high-density polyethylene (HDPE) or glass container with a screw-top cap. The container must be in good condition, with no leaks.

  • Proper Labeling: This is a critical and legally mandated step.[6]

    • Attach a hazardous waste label to the container before adding the first drop of waste.

    • Clearly write "Hazardous Waste."

    • List all chemical constituents by their full name, including solvents. For example: "this compound, Dichloromethane." Do not use abbreviations or chemical formulas.

    • Estimate the percentage of each component.

    • Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Irritant).

    • Include the date the container was started and the name of the principal investigator or lab group.

Phase 3: Temporary Storage in the Laboratory
  • Satellite Accumulation Area (SAA): Designated SAAs are the required temporary storage locations for hazardous waste within a lab.[13] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions:

    • Keep waste containers tightly closed at all times, except when adding waste.[4][6][13] Using a funnel left in the opening is a common but serious violation.

    • Store in a secondary containment bin to catch any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents.[1][9]

    • Do not accumulate more than 55 gallons of a single hazardous waste stream in your SAA.

Phase 4: Final Disposal
  • Contact Environmental Health & Safety (EHS): Once a waste container is full (no more than 90% capacity to allow for expansion), or if you are finished with the project, you must arrange for its disposal through your institution's EHS department (or equivalent).[5]

  • Do Not Pour Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[1][5][6] This compound is not readily biodegradable, and its introduction into the sanitary sewer system can harm aquatic life and interfere with wastewater treatment processes.

  • Empty Container Disposal: A container that has held this compound must be triple-rinsed with a suitable solvent. The rinseate (the solvent used for rinsing) must be collected and disposed of as halogenated liquid hazardous waste.[5] Only after this procedure can the defaced container be discarded as regular trash or recycled, per your institution's policy.

Emergency Spill Procedures

In the event of a spill, your immediate safety is the priority.

  • Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the lab.

  • Control and Ventilate: Ensure the chemical fume hood is operational to contain vapors. Restrict access to the spill area.

  • Cleanup: For a small spill, trained laboratory personnel wearing appropriate PPE can absorb the material with an inert absorbent like vermiculite or sand.[14][15] Collect the absorbed material and any contaminated debris into a sealed, labeled container for disposal as hazardous waste.

  • Seek Assistance: For large spills, or if you are ever unsure, contact your institution's EHS or emergency response team immediately.

By adhering to these detailed procedures, you not only comply with regulatory standards but also actively contribute to a safer and more sustainable research environment.

References

A Researcher's Comprehensive Guide to the Safe Handling of 5-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides essential, immediate safety and logistical information for handling 5-Chloroimidazo[1,2-a]pyridine. This document moves beyond a simple checklist, offering a framework for understanding the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for chemical handling information.

Immediate Hazard Assessment and Core Precautions

This compound and its structural analogs are classified as hazardous substances. Based on data from similar compounds, it should be handled with the assumption that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a proactive and comprehensive approach to personal protective equipment (PPE) is mandatory.

Core Directive: All handling of this compound, in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[2][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is your primary barrier against exposure. The following recommendations are based on established safety protocols for handling heterocyclic compounds with similar hazard profiles.

  • Mandatory: Chemical splash goggles or safety glasses with side shields are required for all work with this compound.[2][5]

  • Enhanced Protection: A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities.[2][5]

Causality: The imidazo[1,2-a]pyridine core and its halogenated derivatives can cause serious and potentially permanent eye damage upon contact.[1] Standard safety glasses alone do not provide adequate protection from splashes.

The choice of glove material is critical and depends on the solvent being used. For incidental splash protection, nitrile gloves are a common choice, but their resistance varies. Always inspect gloves for integrity before each use.[5]

Glove Material Recommendation for this compound Rationale
Nitrile Suitable for incidental splash protection with many common laboratory solvents.Offers a good balance of chemical resistance and dexterity.[6][7] However, breakthrough times can be short for some solvents. Gloves should be changed immediately after known contact.
Butyl Rubber Recommended when working with a wider range of organic solvents or for longer duration tasks.Provides excellent resistance to a broad spectrum of chemicals.[6]
Neoprene A viable alternative to butyl rubber, offering good chemical and physical resistance.Demonstrates long-term permeation protection against many chemicals.[6]

Double Gloving: For procedures with a higher risk of exposure, such as when handling concentrated solutions, wearing two pairs of gloves is recommended.[8] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[8] This provides an additional protective layer and a clear protocol for doffing contaminated gloves.

A clean, buttoned laboratory coat is the minimum requirement for body protection.[5] For tasks with a higher splash potential, consider a chemical-resistant apron over the lab coat. Protective clothing should be made of a low-permeability fabric.[8]

All work with this compound should be performed within a properly functioning chemical fume hood to eliminate the need for respiratory protection.[4][5] If, under rare and specific circumstances, work must be conducted outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with the appropriate cartridges is required.[5] All personnel requiring a respirator must be enrolled in a respiratory protection program, including medical clearance and fit testing, as mandated by OSHA.[9]

Step-by-Step PPE Protocols

PPE_Donning start Start: Enter Lab lab_coat 1. Don Lab Coat (fasten completely) start->lab_coat eye_protection 2. Don Eye Protection (goggles/face shield) lab_coat->eye_protection respirator 3. Don Respirator (if required, perform seal check) eye_protection->respirator gloves 4. Don Gloves (pull cuffs over lab coat sleeves) respirator->gloves end Ready for Work gloves->end

Caption: Sequential process for correctly donning PPE.

PPE_Doffing start Start: Work Complete gloves 1. Remove Outer Gloves (if double-gloved) start->gloves gown 2. Remove Lab Coat (turn inside out) gloves->gown eye_protection 3. Remove Eye Protection gown->eye_protection inner_gloves 4. Remove Inner Gloves (avoid touching outside) eye_protection->inner_gloves wash 5. Wash Hands Thoroughly inner_gloves->wash end Exit Lab wash->end

Caption: Sequential process for safely removing PPE.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step in the safe handling of this compound and associated materials.

  • Solid Waste: Collect all solid waste, including contaminated filter paper, weigh boats, and spent silica gel, in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Liquid Waste: Unused solutions of this compound should be collected in a compatible, sealed, and labeled hazardous waste container.[4] Do not mix with incompatible waste streams.[10]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.[5] Place these items in a designated, sealed container immediately after removal.[8]

  • Empty Containers: The first rinse of any container that held this compound must be collected as hazardous waste.[10] After a triple rinse, the container can be defaced and disposed of in the regular trash, provided the rinsing procedure is thorough and in accordance with your institution's policies.[10]

Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection solid Solid Waste solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid Liquid Waste liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container ppe Contaminated PPE ppe_container Labeled PPE Hazardous Waste Container ppe->ppe_container disposal Dispose via Institutional EHS solid_container->disposal liquid_container->disposal ppe_container->disposal

Caption: Waste segregation and disposal pathway.

By adhering to these rigorous safety and handling protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current Safety Data Sheets (SDS) for the chemicals you are working with.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.